(Z)-JIB-04
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-chloro-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHFKWKMXWRVTJ-XLNRJJMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Isomeric Dichotomy of JIB-04: A Technical Guide to (E)- and (Z)-Configurations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JIB-04 has emerged as a significant small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), a family of enzymes frequently dysregulated in various cancers. This technical guide provides a comprehensive analysis of the two geometric isomers of JIB-04: (E)-JIB-04 and (Z)-JIB-04. It elucidates the critical stereochemical differences that dictate their biological activity, presenting (E)-JIB-04 as the active pan-inhibitor of JmjC demethylases and this compound as its inactive counterpart. This document details their mechanisms of action, impact on cellular signaling pathways, and provides a compilation of quantitative data and experimental protocols to facilitate further research and drug development efforts.
Introduction: The Significance of Stereochemistry in JIB-04 Activity
JIB-04 is a pyridine (B92270) hydrazone that exists as two distinct geometric isomers, (E) and (Z), arising from the configuration around the carbon-nitrogen double bond. This stereochemical difference is the fundamental determinant of their biological efficacy. The (E)-isomer adopts a spatial arrangement that allows for potent inhibition of JmjC-domain containing histone demethylases, while the (Z)-isomer is sterically hindered from effectively interacting with the active site of these enzymes, rendering it biologically inactive in epigenetic analysis[1]. This stark contrast in activity underscores the importance of stereoisomerism in drug design and evaluation.
Comparative Analysis of (E)-JIB-04 and this compound
The primary distinction between the two isomers lies in their ability to inhibit JmjC histone demethylases. (E)-JIB-04 is a pan-selective inhibitor, demonstrating activity against a broad range of JmjC enzymes, whereas this compound is considered the inactive isomer[1][2].
Mechanism of Action of (E)-JIB-04
(E)-JIB-04 functions as a potent, cell-permeable inhibitor of JmjC histone demethylases. It is not a competitor of the cofactor α-ketoglutarate (αKG) nor does it mimic the histone substrate[3]. Instead, it is believed to disrupt the binding of O2 in the active site of the enzyme[3]. This inhibition leads to an increase in the methylation levels of histone lysine (B10760008) residues, particularly H3K4, H3K9, and H3K27, thereby altering gene expression programs within cancer cells[4]. The (E)-isomer's ability to modulate the cancer epigenome results in the suppression of pro-growth and pro-survival pathways, leading to anti-tumor effects[2]. In contrast, the (Z)-isomer does not exhibit these inhibitory effects[2][4].
Biological Activity and Therapeutic Potential
The inhibitory action of (E)-JIB-04 on JmjC demethylases translates into significant anti-cancer properties. It has been shown to selectively block the growth of various cancer cell lines, including lung, prostate, and Ewing Sarcoma, while exhibiting minimal toxicity to normal cells[2][5]. Furthermore, (E)-JIB-04 has demonstrated efficacy in vivo, reducing tumor burden and prolonging survival in mouse xenograft models[2]. The (Z)-isomer, being inactive, does not produce these anti-proliferative effects[2][6].
Quantitative Data: Inhibitory Potency of (E)-JIB-04
The following table summarizes the half-maximal inhibitory concentrations (IC50) of (E)-JIB-04 against a panel of JmjC histone demethylases.
| Target Enzyme | IC50 (nM) | Reference(s) |
| JARID1A (KDM5A) | 230 | [7][8][9] |
| JMJD2E (KDM4E) | 340 | [7][8][9] |
| JMJD2A (KDM4A) | 445 | [7][8][9] |
| JMJD2B (KDM4B) | 435 | [7][8][9] |
| JMJD2C (KDM4C) | 1100 | [7][8][9] |
| JMJD2D (KDM4D) | 290 | [7][8] |
| JMJD3 (KDM6B) | 855 | [7][8][9] |
Impact on Cellular Signaling Pathways
(E)-JIB-04-mediated inhibition of JmjC demethylases leads to the modulation of several key signaling pathways implicated in cancer progression.
PI3K/AKT Signaling Pathway
(E)-JIB-04 has been shown to suppress the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and the maintenance of cancer stem-like cells[10][11]. By inhibiting this pathway, (E)-JIB-04 can induce cell cycle arrest and apoptosis[7][10].
Wnt/β-catenin Signaling Pathway
In colorectal cancer stem cells, (E)-JIB-04 has been found to inhibit the Wnt/β-catenin signaling pathway, a critical pathway for stem cell self-renewal and tumorigenesis[12].
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of (E)-JIB-04 and this compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells at a density of 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of (E)-JIB-04, this compound, or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of treated cells to the vehicle control to determine the percentage of cell viability.
Western Blot for Histone Methylation
This protocol is used to detect changes in global histone methylation levels following treatment with JIB-04 isomers.
Protocol:
-
Cell Treatment and Lysis: Treat cells with (E)-JIB-04, this compound, or DMSO for 24-48 hours. Harvest the cells and perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE: Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for different histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem-like cells.
Protocol:
-
Cell Dissociation: Prepare a single-cell suspension from a cancer cell line.
-
Seeding: Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF).
-
Treatment: Add (E)-JIB-04, this compound, or DMSO to the medium.
-
Incubation: Culture the cells for 7-14 days to allow for tumorsphere formation.
-
Quantification: Count the number and measure the size of the tumorspheres formed in each condition using a microscope.
Conclusion
The geometric isomerism of JIB-04 is a critical determinant of its biological function. (E)-JIB-04 is a potent, pan-selective inhibitor of JmjC histone demethylases with demonstrated anti-cancer activity in vitro and in vivo. In contrast, this compound is biologically inactive. This profound difference highlights the necessity for careful stereochemical characterization in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the epigenetic regulation of cancer and the therapeutic potential of targeting histone demethylases.
References
- 1. broadpharm.com [broadpharm.com]
- 2. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. epigenome-noe.net [epigenome-noe.net]
- 8. selleckchem.com [selleckchem.com]
- 9. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-JIB-04 as a Negative Control for JmjC Inhibitors: An In-depth Technical Guide
Abstract
The study of Jumonji C (JmjC) domain-containing histone demethylases (JmjC-KDMs) has become a critical area of research in oncology and epigenetics. The small molecule JIB-04 has emerged as a potent, pan-selective inhibitor of this enzyme family, demonstrating significant anti-cancer activity. A crucial aspect of rigorous scientific investigation is the use of appropriate controls to validate experimental findings. In the context of JIB-04, its geometric isomer, (Z)-JIB-04, serves as an invaluable negative control. This technical guide provides a comprehensive overview of this compound's role, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective implementation. We will delve into the biochemical and cellular differences between the active (E)-JIB-04 and the inactive this compound, explore the signaling pathways modulated by JmjC inhibition, and provide practical guidance for its use in preclinical research.
Introduction: The Importance of Controls in JmjC Inhibition Studies
JmjC-KDMs are a large family of Fe(II) and α-ketoglutarate-dependent oxygenases that play a pivotal role in regulating gene expression through the demethylation of histone lysine (B10760008) residues. Their dysregulation is implicated in numerous cancers, making them attractive therapeutic targets. JIB-04 is a widely used small molecule inhibitor that has been shown to selectively inhibit the growth of various cancer cells both in vitro and in vivo.[1][2]
JIB-04 exists as two geometric isomers: the active (E)-isomer and the inactive (Z)-isomer.[1][3] The structural difference between these isomers leads to a stark contrast in their biological activity, with (E)-JIB-04 potently inhibiting JmjC demethylases, while this compound is largely inactive.[1][4] This differential activity makes this compound an ideal negative control for experiments utilizing (E)-JIB-04. By comparing the effects of the active isomer to its inactive counterpart, researchers can more confidently attribute observed biological outcomes to the specific inhibition of JmjC demethylases, thereby minimizing the risk of misinterpreting off-target effects.
Biochemical and Cellular Activity of JIB-04 Isomers
The profound difference in the biological activity of the JIB-04 isomers is evident at both the biochemical and cellular levels. The active (E)-isomer effectively inhibits a broad range of JmjC demethylases, while the (Z)-isomer shows significantly diminished or no activity.
In Vitro Enzyme Inhibition
Studies have consistently demonstrated that (E)-JIB-04 is a pan-selective inhibitor of the JmjC family. In contrast, this compound exhibits dramatically lower potency. This isomer-specific inhibition is crucial for its utility as a negative control.[1]
| JmjC Demethylase | (E)-JIB-04 IC₅₀ (nM) | This compound Activity | Reference |
| JARID1A (KDM5A) | 230 | Inactive | [5][6] |
| JMJD2A (KDM4A) | 445 | Inactive | [5][6] |
| JMJD2B (KDM4B) | 435 | Inactive | [5][6] |
| JMJD2C (KDM4C) | 1100 | Inactive | [5][6] |
| JMJD2D (KDM4D) | 290 | Inactive | [6] |
| JMJD2E (KDM4E) | 340 | Inactive | [5][6] |
| JMJD3 (KDM6B) | 855 | Inactive | [5][6] |
Table 1: Comparative In Vitro Inhibitory Activity of (E)-JIB-04 and this compound against JmjC Demethylases. The data clearly shows the potent and pan-selective inhibition of various JmjC demethylases by the (E)-isomer of JIB-04, while the (Z)-isomer is reported as inactive.
Cellular Proliferation and Viability
The differential enzymatic inhibition translates to distinct cellular phenotypes. (E)-JIB-04 demonstrates potent anti-proliferative and cytotoxic effects in a variety of cancer cell lines, whereas this compound is significantly less active.[1][7]
| Cell Line | Cancer Type | (E)-JIB-04 IC₅₀ (µM) | This compound Activity | Reference |
| H358 | Non-small cell lung cancer | 0.1 | ~100-fold less potent | [1] |
| A549 | Non-small cell lung cancer | 0.25 | Inactive | [1] |
| TC32 | Ewing Sarcoma | 0.13 | Not specified | [2] |
| A4573 | Ewing Sarcoma | 1.84 | Not specified | [2] |
| MHCC97H | Hepatocellular Carcinoma | Concentration-dependent inhibition | Not specified | [8][9] |
| HepG2 | Hepatocellular Carcinoma | Concentration-dependent inhibition | Not specified | [8][9] |
Table 2: Comparative Cellular Activity of JIB-04 Isomers in Cancer Cell Lines. The table highlights the potent anti-proliferative effects of (E)-JIB-04 across various cancer cell lines, with the (Z)-isomer showing significantly reduced or no activity.
Signaling Pathways Modulated by JmjC Inhibition
Inhibition of JmjC demethylases by (E)-JIB-04 leads to alterations in histone methylation patterns, which in turn affect gene expression and downstream signaling pathways crucial for cancer cell survival and proliferation. The use of this compound as a negative control is instrumental in confirming that these pathway modulations are a direct consequence of JmjC inhibition.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that JmjC demethylases can regulate this pathway. For instance, JMJD2A has been shown to activate the Akt-mTOR pathway in glioma cells.[10] Inhibition of JmjC demethylases by (E)-JIB-04 can lead to the downregulation of this pathway, contributing to its anti-cancer effects.[11][12]
Figure 1: JmjC Regulation of the PI3K/Akt/mTOR Pathway. This diagram illustrates how the active (E)-JIB-04 inhibits JmjC demethylases, leading to altered histone methylation and subsequent downregulation of the pro-survival PI3K/Akt/mTOR signaling pathway. The inactive this compound serves as a control, having no effect on this cascade.
Apoptosis Pathway
(E)-JIB-04 has been shown to induce apoptosis in various cancer cell lines.[1][8] This is often mediated through the p53/Bcl-2/caspase signaling pathway.[8][9] Inhibition of JmjC demethylases can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards programmed cell death.
Figure 2: Induction of Apoptosis by JmjC Inhibition. This diagram shows the proposed mechanism by which (E)-JIB-04 induces apoptosis through the p53/Bcl-2/caspase pathway. This compound does not trigger this apoptotic cascade, confirming the on-target effect of the active isomer.
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the differential effects of (E)-JIB-04 and this compound.
Cell Viability Assay (MTS)
This protocol is used to determine the effect of JIB-04 isomers on the metabolic activity and proliferation of cancer cells.
Figure 3: Workflow for MTS Cell Viability Assay. A step-by-step visual guide for performing a cell viability assay to compare the effects of JIB-04 isomers.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (E)-JIB-04 and this compound in culture medium. A vehicle control (e.g., DMSO) should be included. Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle-treated control cells (set as 100% viability). Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.
Western Blot for Histone Modifications
This protocol is used to assess changes in global histone methylation levels following treatment with JIB-04 isomers.
Protocol:
-
Cell Treatment and Lysis: Treat cells with (E)-JIB-04, this compound, or vehicle for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to investigate the enrichment of specific histone modifications at particular gene promoters after treatment with JIB-04 isomers.
Figure 4: Workflow for Chromatin Immunoprecipitation (ChIP). A simplified overview of the key steps involved in a ChIP experiment to study histone modifications at specific genomic loci.
Protocol:
-
Cross-linking: Treat cells with (E)-JIB-04, this compound, or vehicle. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody/bead complex.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA for specific gene promoters of interest using quantitative real-time PCR (qPCR).
Conclusion
The availability of the inactive (Z)-isomer of JIB-04 provides a robust tool for validating the on-target effects of the active (E)-isomer in studies of JmjC histone demethylases. This technical guide has provided a comprehensive overview of the differential activities of the JIB-04 isomers, the signaling pathways they impact, and detailed protocols for their investigation. By incorporating this compound as a negative control, researchers can significantly enhance the rigor and reliability of their findings, paving the way for a deeper understanding of the role of JmjC demethylases in health and disease and accelerating the development of novel epigenetic therapies.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. JIB‑04 induces cell apoptosis via activation of the p53/Bcl‑2/caspase pathway in MHCC97H and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. The histone demethylase JMJD2A promotes glioma cell growth via targeting Akt-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Role of JIB-04 in Cancer Research: A Technical Guide
Introduction
JIB-04 is a structurally unique small molecule that has emerged as a significant tool in cancer research. It functions as a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), a family of enzymes that play a crucial role in epigenetic regulation.[1][2] Deregulation of these enzymes is frequently observed in various cancers, making them attractive therapeutic targets.[3][4] It is important to note that JIB-04 exists as two isomers, (E) and (Z). The biologically active form is the (E)-isomer, which is typically referred to as JIB-04 in scientific literature.[1][2] The (Z)-isomer is largely inactive.[1][5] This guide will focus on the active (E)-isomer of JIB-04 and its role in cancer research, detailing its mechanism of action, effects on cancer cells, and relevant experimental protocols.
Mechanism of Action
JIB-04 exerts its anticancer effects by inhibiting the enzymatic activity of JmjC histone demethylases.[1] These enzymes are responsible for removing methyl groups from lysine (B10760008) residues on histone tails, a key process in regulating gene expression.[6][7] By inhibiting these demethylases, JIB-04 leads to an increase in histone methylation, which can alter the expression of genes involved in cell growth, proliferation, and apoptosis.[1][8]
Unlike many other KDM inhibitors that act as competitive inhibitors of the cofactor α-ketoglutarate, JIB-04 is non-competitive with α-ketoglutarate.[1][2] Instead, it is suggested to disrupt the binding of oxygen in the enzyme's active site.[2] This unique mechanism contributes to its specificity for JmjC histone demethylases over other α-ketoglutarate-dependent enzymes.[1][2]
Data Presentation
In Vitro Inhibitory Activity of JIB-04 against JmjC Histone Demethylases
The following table summarizes the half-maximal inhibitory concentration (IC50) values of JIB-04 against a panel of JmjC histone demethylases.
| JmjC Demethylase | IC50 (nM) | Reference |
| JARID1A (KDM5A) | 230 | [9][10] |
| JMJD2A (KDM4A) | 445 | [9][10] |
| JMJD2B (KDM4B) | 435 | [9][10] |
| JMJD2C (KDM4C) | 1100 | [9][10] |
| JMJD2D (KDM4D) | 290 | [9][10] |
| JMJD2E (KDM4E) | 340 | [9][10] |
| JMJD3 (KDM6B) | 855 | [9][10] |
In Vitro Anti-proliferative Activity of JIB-04 in Cancer Cell Lines
The table below presents the IC50 values of JIB-04 in various cancer cell lines, demonstrating its selective potency against malignant cells compared to normal cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H358 | Non-small cell lung cancer | 0.1 | [1] |
| A549 | Non-small cell lung cancer | 0.25 | [1] |
| HCC4017 | Lung Cancer | < 0.1 | [1] |
| HCC4018 | Lung Cancer | < 0.1 | [1] |
| TC32 | Ewing Sarcoma | 0.13 | [8] |
| A4573 | Ewing Sarcoma | 1.84 | [8] |
| MHCC97H | Hepatocellular Carcinoma | Concentration-dependent | [11] |
| HepG2 | Hepatocellular Carcinoma | Concentration-dependent | [11] |
| Lepto1 | HER2+ Breast Cancer | ~0.05 | [12] |
| Lepto2 | HER2+ Breast Cancer | ~0.05 | [12] |
| Lepto3 | HER2+ Breast Cancer | ~0.05 | [12] |
| Prostate Cancer Lines | Prostate Cancer | as low as 0.01 | [9][10] |
Signaling Pathways and Experimental Workflows
JIB-04 Mechanism of Action and Downstream Effects
Caption: Mechanism of action of JIB-04 leading to inhibition of tumor growth.
JIB-04 Mediated Inhibition of the PI3K/AKT Pathway in Hepatocellular Carcinoma
Caption: JIB-04 inhibits the PI3K/AKT pathway in hepatocellular carcinoma.
General Experimental Workflow for In Vitro Analysis of JIB-04
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Jumonji family: past, present and future of histone demethylases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jumonji histone demethylases as emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles of JmjC Domain-Containing Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. JIB‑04 induces cell apoptosis via activation of the p53/Bcl‑2/caspase pathway in MHCC97H and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(Z)-JIB-04: A Technical Guide to the Inactive Isomer of a Pan-Jumonji Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Z)-JIB-04, the inactive geometric isomer of the pan-Jumonji histone demethylase inhibitor, (E)-JIB-04. While the (E)-isomer exhibits potent and selective inhibition of the Jumonji C (JmjC) domain-containing histone demethylases, the (Z)-isomer is characterized by its significantly reduced or absent biological activity. This property makes this compound an indispensable negative control for in vitro and in vivo studies aimed at elucidating the specific effects of JmjC inhibition by its active counterpart. This guide details its chemical properties, comparative biological activity, and provides established experimental protocols for its use.
Introduction to JIB-04 and its Isomers
JIB-04 is a small molecule inhibitor of the JmjC family of histone demethylases, which play a crucial role in epigenetic regulation by removing methyl groups from histone lysine (B10760008) residues. These enzymes are implicated in various cellular processes, and their dysregulation is associated with numerous diseases, including cancer. JIB-04 exists as two distinct geometric isomers: the biologically active (E)-isomer and the inactive (Z)-isomer. The differential activity between these isomers underscores the specific molecular interactions required for the inhibition of JmjC demethylases and establishes this compound as a critical tool for rigorous experimental design.
Quantitative Biological Activity
The defining characteristic of this compound is its lack of significant inhibitory activity against Jumonji demethylases compared to its (E)-isomer. While specific IC50 values for this compound against various JmjC enzymes are not extensively reported in the literature, its inactivity is a consistently noted feature. In cellular assays, the difference in potency is stark, with the (Z)-isomer being approximately 100-fold less potent at inhibiting cell viability than the (E)-isomer.
For comparative purposes, the IC50 values of the active (E)-JIB-04 against a panel of JmjC histone demethylases are presented in the table below.
| Target Enzyme | (E)-JIB-04 IC50 (nM) | This compound Activity |
| JARID1A (KDM5A) | 230[1] | Inactive |
| JMJD2A (KDM4A) | 445[1] | Inactive |
| JMJD2B (KDM4B) | 435[1] | Inactive |
| JMJD2C (KDM4C) | 1100[1] | Inactive |
| JMJD2D (KDM4D) | 290[1] | Inactive |
| JMJD2E (KDM4E) | 340[1] | Inactive |
| JMJD3 (KDM6B) | 855[1] | Inactive |
Experimental Protocols
The use of this compound as a negative control is crucial for attributing observed biological effects specifically to the inhibition of Jumonji demethylases by (E)-JIB-04. Below are detailed protocols for key experiments where this compound is commonly employed.
Cell Viability Assay (MTT/CCK-8)
This protocol outlines the methodology to assess the cytotoxic or cytostatic effects of JIB-04 isomers on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
(E)-JIB-04 and this compound stock solutions (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (E)-JIB-04 and this compound in complete medium. A typical concentration range for (E)-JIB-04 is 0.01 to 10 µM, while this compound can be tested at a similar or higher concentration range to confirm its inactivity. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. After incubation, remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 values.
Western Blot for Histone Methylation
This protocol details the procedure for detecting changes in global histone methylation levels following treatment with JIB-04 isomers.
Materials:
-
Cultured cells
-
(E)-JIB-04 and this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone modifications (e.g., H3K4me3, H3K9me3, H3K27me3) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of (E)-JIB-04, this compound, or vehicle control for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of histone modifications to the total histone H3 levels.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of JIB-04 isomers in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Cancer cells for injection
-
Matrigel (optional)
-
(E)-JIB-04 and this compound formulated for in vivo administration (e.g., in a vehicle like corn oil or a solution with PEG300 and Tween-80)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups: Vehicle control, (E)-JIB-04, and this compound.
-
Drug Administration: Administer the compounds as per the study design. For example, (E)-JIB-04 can be administered via oral gavage or intraperitoneal injection at a dose of 25-50 mg/kg daily. Administer the same dose and schedule of this compound and the vehicle to the respective control groups.
-
Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for the planned duration or until the tumors in the control group reach the predetermined endpoint size.
-
Data Analysis: Plot the tumor growth curves for each group. At the end of the study, excise the tumors, weigh them, and perform further analyses such as immunohistochemistry or western blotting.
Signaling Pathways and Experimental Workflows
The inhibitory action of (E)-JIB-04 on Jumonji demethylases leads to alterations in cellular signaling pathways that are crucial for cancer cell proliferation and survival. This compound, being inactive, should not elicit these changes, thereby providing a clear baseline.
JIB-04 and the PI3K/AKT Signaling Pathway
(E)-JIB-04 has been shown to suppress the PI3K/AKT signaling pathway, a key regulator of cell growth, proliferation, and survival. Inhibition of certain JmjC demethylases by (E)-JIB-04 can lead to changes in the expression of genes that regulate this pathway.
References
(Z)-JIB-04: A Comprehensive Technical Guide for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-JIB-04 and its more active E-isomer are small molecule inhibitors of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). The E-isomer, often referred to simply as JIB-04, is a pan-selective inhibitor of this enzyme family and has garnered significant interest in cancer research due to its ability to selectively induce cancer cell death while sparing normal cells. This technical guide provides an in-depth overview of the basic properties of JIB-04, with a focus on its active E-isomer, to aid in the design of robust and informative experiments. Notably, the (Z)-isomer of JIB-04 is generally considered inactive or significantly less potent than the E-isomer.
Physicochemical Properties
JIB-04 is a pyridine (B92270) hydrazone that exists as two geometric isomers: (E)-JIB-04 and this compound. The majority of the biological activity is attributed to the (E)-isomer. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃ClN₄ | |
| Molecular Weight | 308.77 g/mol | [1] |
| CAS Number (E-isomer) | 199596-05-9 | |
| CAS Number (Z-isomer) | 199596-24-2 | [1][2] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
(E)-JIB-04 is a potent, cell-permeable, pan-selective inhibitor of the Jumonji family of histone demethylases.[3][4] Unlike many other KDM inhibitors that act as competitive inhibitors of the cofactor α-ketoglutarate, JIB-04 exhibits a different mechanism.[4] It is believed to be competitive with respect to iron and potentially the histone substrate, displaying mixed-mode inhibition towards α-ketoglutarate.[4] This inhibition leads to an increase in global histone methylation levels, particularly on histone H3 at lysines 4, 9, 27, and 36 (H3K4, H3K9, H3K27, and H3K36).[1][5] The (Z)-isomer is reported to be inactive in epigenetic analysis.[6]
Signaling Pathways Modulated by JIB-04
JIB-04 has been shown to impact several critical signaling pathways involved in cancer progression, including the PI3K/Akt and Wnt/β-catenin pathways.
PI3K/Akt Signaling Pathway:
JIB-04 treatment can lead to the downregulation of the PI3K/Akt signaling pathway.[2][3] This occurs through the KDM6B-dependent modulation of AKT2 expression.[2][3] Inhibition of this pathway by JIB-04 leads to the activation of the downstream AKT2-FOXO3a-p21-RB-E2F axis, resulting in cell cycle arrest.[2][3]
Wnt/β-catenin Signaling Pathway:
JIB-04 has been demonstrated to selectively target colorectal cancer stem cells by inhibiting the Wnt/β-catenin signaling pathway.[7] This leads to the downregulation of β-catenin target genes that are crucial for cancer stem cell function, such as CD44 and LGR5.[7][8]
In Vitro Activity
The active E-isomer of JIB-04 is a pan-selective inhibitor of Jumonji histone demethylases with IC₅₀ values in the nanomolar to low micromolar range.
| Target Demethylase | IC₅₀ (nM) |
| JARID1A (KDM5A) | 230 |
| JMJD2E (KDM4E) | 340 |
| JMJD2A (KDM4A) | 445 |
| JMJD2B (KDM4B) | 435 |
| JMJD2C (KDM4C) | 1100 |
| JMJD2D (KDM4D) | 290 |
| JMJD3 (KDM6B) | 855 |
Data compiled from multiple sources.[4][9]
Experimental Protocols
Cell Viability Assay (MTS/CCK-8)
This protocol is used to assess the effect of JIB-04 on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (and/or E-isomer) stock solution in DMSO
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells at a density of 1,500-3,000 cells per well in a 96-well plate and allow them to adhere overnight.[10][11]
-
The following day, treat the cells with a serial dilution of JIB-04. Include a vehicle control (DMSO) at the same final concentration as the highest JIB-04 treatment.
-
Incubate the plates for the desired experimental duration (e.g., 4 days).[10]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
Western Blotting
This protocol is used to analyze changes in protein expression levels following JIB-04 treatment.
Materials:
-
Cell line of interest
-
This compound (and/or E-isomer)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-AKT, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with the desired concentrations of JIB-04 for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
In Vitro Histone Demethylase Assay
This protocol is used to directly measure the inhibitory effect of JIB-04 on the enzymatic activity of purified Jumonji demethylases.
Materials:
-
Purified recombinant Jumonji demethylase
-
Histone peptide substrate (e.g., H3K9me3)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5)
-
Cofactors: (NH₄)₂Fe(SO₄)₂, α-ketoglutarate, sodium L-ascorbate
-
This compound (and/or E-isomer)
-
Detection system (e.g., ELISA-based kit, formaldehyde (B43269) release assay)
Procedure (ELISA-based):
-
Incubate the purified enzyme with the histone substrate in the assay buffer containing cofactors.
-
Add varying concentrations of JIB-04 to the reaction.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.[10]
-
Detect the demethylated product using a specific antibody and a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Measure the signal (e.g., absorbance) to quantify the enzyme activity.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with JIB-04.
Procedure:
-
Treat a single-cell suspension with JIB-04 for a defined period (e.g., 24 hours).[7]
-
Plate a known number of viable cells into 6-well plates at a low density (e.g., 200-2000 cells/well).[14]
-
Incubate the plates for 9-14 days to allow for colony formation.[15]
-
Fix and stain the colonies with crystal violet.[14]
-
Count the number of colonies (typically >50 cells) to determine the surviving fraction.
Conclusion
This compound, and more specifically its active E-isomer, serves as a valuable research tool for investigating the role of Jumonji histone demethylases in various biological processes, particularly in cancer. Its distinct mechanism of action and its effects on key signaling pathways provide a strong rationale for its use in preclinical studies. This guide provides a foundational understanding of JIB-04's properties and offers detailed protocols to facilitate the design of rigorous and reproducible experiments. When designing experiments, it is crucial to consider the use of the inactive (Z)-isomer as a negative control to ensure that the observed effects are due to the specific inhibition of Jumonji demethylases by the active (E)-isomer.
References
- 1. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. broadpharm.com [broadpharm.com]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
exploring the off-target effects of (Z)-JIB-04
An In-depth Technical Guide to the Target Specificity and Off-Target Effects of JIB-04
Introduction
JIB-04 is a widely recognized pan-selective inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases (KDMs), which are α-ketoglutarate and Fe(II)-dependent enzymes crucial for epigenetic regulation.[1][2] A critical aspect of JIB-04 is that it exists as two distinct geometric isomers: (E)-JIB-04 and (Z)-JIB-04.[1] Extensive research has demonstrated that the biological activity of JIB-04 is almost exclusively attributed to the (E)-isomer, which effectively inhibits JmjC demethylase activity, alters gene transcription, and blocks cancer cell proliferation.[1][3]
Conversely, the (Z)-isomer is consistently reported to be inactive in epigenetic and cell-based assays.[1][4][5] It does not significantly inhibit JmjC enzymatic activity and fails to elicit the downstream cellular phenotypes observed with the active (E)-isomer.[1] Consequently, this compound is predominantly used in research as a negative control to validate that the observed effects of the (E)-isomer are due to specific on-target engagement rather than non-specific or off-target interactions.
Given the established inactivity of the (Z)-isomer, a guide focused on its "off-target" effects is not well-supported by existing literature. This technical guide will therefore provide a comprehensive overview of the on-target activity and selectivity profile of the active (E)-JIB-04 , which inherently defines its off-target space. We will detail its inhibitory profile against its intended JmjC targets, its documented lack of activity against other related enzyme families, the key cellular pathways it modulates, and the experimental protocols used to characterize these interactions.
Data Presentation: Quantitative Analysis of JIB-04 Activity
The inhibitory activity of (E)-JIB-04 has been quantified against numerous members of the JmjC histone demethylase family. The data consistently shows a pan-selective profile, with varying potency across different subfamilies.
Table 1: In Vitro Inhibitory Potency of (E)-JIB-04 Against JmjC Histone Demethylases
| Target Enzyme | KDM Family | IC50 (nM) | Reference(s) |
|---|---|---|---|
| JARID1A | KDM5 | 230 | [2][6][7] |
| JMJD2E | KDM4 | 340 | [2][6][7] |
| JMJD2D | KDM4 | 290 | [6][7] |
| JMJD2A | KDM4 | 445 | [2][6][7] |
| JMJD2B | KDM4 | 435 | [2][6][7] |
| JMJD2C | KDM4 | 1100 | [2][6][7] |
| JMJD3 | KDM6 | 855 |[2][6][7] |
Table 2: Documented Selectivity Profile of (E)-JIB-04 (Off-Target Assessment)
| Enzyme/Family Tested | Class | Activity | Reference(s) |
|---|---|---|---|
| PHD2 | α-KG Dependent Hydroxylase | Negligible Activity | [2] |
| TET1 | α-KG Dependent Hydroxylase | Negligible Activity | [2] |
| Histone Deacetylases (HDACs) | Chromatin Modifying Enzyme | No Inhibition |[1] |
Signaling Pathways and Cellular Effects
The on-target inhibition of JmjC demethylases by (E)-JIB-04 leads to significant downstream alterations in cellular signaling, primarily impacting pathways involved in cell cycle progression, survival, and DNA damage response.
One of the key pathways affected is the AKT-FOXO3a-p21-RB-E2F axis . Inhibition of specific KDMs, such as KDM6B, by JIB-04 can lead to the transcriptional repression of AKT2. This reduction in AKT signaling results in the activation of the RB tumor suppressor protein, which in turn inhibits E2F transcription factors, leading to cell cycle arrest, typically at the G1/S phase.[8]
Additionally, JIB-04 treatment has been shown to induce the DNA Damage Response (DDR) . By altering histone methylation states, particularly H3K4me3 at sites of double-strand breaks (DSBs), JIB-04 can impair the recruitment of essential DNA repair factors, compromising both non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways. This leads to an accumulation of DNA damage and can trigger apoptosis.[9][10]
Experimental Protocols
Characterizing the on- and off-target effects of a small molecule like JIB-04 requires specific and robust methodologies. Below are protocols for two key experiments: an in vitro demethylase inhibition assay and a cellular target engagement assay.
Protocol 1: In Vitro Histone Demethylase Inhibition Assay (ELISA-based)
This protocol is adapted from methodologies used to determine the IC50 values of JIB-04 against purified JmjC enzymes.[6][11]
Objective: To quantify the dose-dependent inhibition of a specific JmjC histone demethylase by (E)-JIB-04.
Materials:
-
Purified recombinant JmjC enzyme (e.g., JARID1A, JMJD2E).
-
Biotinylated histone peptide substrate (e.g., H3K4me3, H3K9me3).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.
-
Cofactors: Ferrous sulfate (B86663) ((NH₄)₂Fe(SO₄)₂), α-ketoglutarate (α-KG), L-ascorbic acid.
-
(E)-JIB-04 and this compound (as negative control) dissolved in DMSO.
-
Streptavidin-coated 96-well plates.
-
Primary antibody against the demethylated product (e.g., anti-H3K4me2).
-
HRP-conjugated secondary antibody.
-
TMB substrate and Stop Solution.
-
Plate reader.
Procedure:
-
Plate Preparation: Wash streptavidin-coated plates with Wash Buffer (PBS + 0.05% Tween-20). Add 100 µL of biotinylated histone peptide substrate (1-2 µM in Assay Buffer) to each well. Incubate for 1 hour at room temperature. Wash plates 3 times.
-
Compound Preparation: Perform a serial dilution of (E)-JIB-04 in DMSO, then dilute into Assay Buffer to the desired final concentrations (e.g., from 1 nM to 100 µM). Include DMSO-only (vehicle) and this compound controls.
-
Enzymatic Reaction: Prepare a master mix containing the JmjC enzyme, ferrous sulfate (10 µM), α-KG (1 mM), and ascorbic acid (2 mM) in Assay Buffer.
-
Add 50 µL of the compound dilutions to the appropriate wells.
-
Add 50 µL of the enzyme master mix to initiate the reaction.
-
Incubate for 1-2 hours at 37°C.
-
Detection: Wash plates 5 times. Add 100 µL of the primary antibody diluted in Assay Buffer. Incubate for 1 hour.
-
Wash plates 5 times. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash plates 5 times. Add 100 µL of TMB substrate. Incubate in the dark until color develops (5-15 minutes).
-
Data Acquisition: Add 100 µL of Stop Solution. Read absorbance at 450 nm on a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition against the log concentration of JIB-04 and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular context. Ligand binding typically stabilizes the target protein, increasing its melting temperature.[11][12]
Objective: To demonstrate target engagement of (E)-JIB-04 with a specific KDM (e.g., KDM4A) in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., HCT116, A549).
-
Complete cell culture medium.
-
(E)-JIB-04 and DMSO (vehicle control).
-
PBS with protease and phosphatase inhibitors.
-
Lysis Buffer: PBS with 0.4% NP-40 and inhibitors.
-
Thermocycler.
-
High-speed refrigerated centrifuge.
-
Equipment for Western blotting (SDS-PAGE, transfer system).
-
Primary antibody against the target protein (e.g., anti-KDM4A) and a loading control (e.g., anti-GAPDH).
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a saturating concentration of (E)-JIB-04 (e.g., 10 µM) and another set with DMSO vehicle. Incubate for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~20x10^6 cells/mL.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include a non-heated control (room temperature).
-
Cooling: Immediately cool the tubes at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by performing three freeze-thaw cycles (liquid nitrogen followed by a room temperature water bath).
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Measure protein concentration and normalize all samples.
-
Western Blotting: Analyze the soluble fractions by Western blotting using antibodies against the target protein and a loading control.
-
Analysis: Quantify the band intensities for the target protein at each temperature for both the JIB-04-treated and vehicle-treated samples. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A rightward shift in the melting curve for the JIB-04-treated sample indicates target protein stabilization and thus, direct engagement.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Integrative Proteomics and Histone PTMomics Study on Anti-TNBC Effect of JIB-04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Jumonji histone demethylases selectively suppresses HER2+ breast leptomeningeal carcinomatosis growth via inhibition of GM-CSF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
(Z)-JIB-04: A Technical Guide on the Inactive Isomer of a Pan-Selective Jumonji Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-JIB-04, also known as NSC 693627, is the geometric isomer of (E)-JIB-04, a potent, pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). While the (E)-isomer exhibits significant anti-cancer activity through the modulation of epigenetic pathways, this compound is widely regarded as the inactive form. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, with a comparative analysis to its active (E)-isomer. The document will detail the known biological activities, or lack thereof, and explore the signaling pathways targeted by the active compound to provide context for the inactivity of the (Z)-form. This guide is intended to serve as a resource for researchers in the fields of epigenetics, oncology, and medicinal chemistry.
Chemical Structure and Properties
This compound is a pyridine (B92270) hydrazone with the chemical name (Z)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine.[1] Its structure is characterized by the Z configuration around the C=N double bond, which sterically hinders its interaction with the active site of Jumonji histone demethylases. This is in contrast to the active (E)-isomer, where the geometry allows for effective binding and inhibition.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 199596-24-2 | [1] |
| Molecular Formula | C17H13ClN4 | [1] |
| Molecular Weight | 308.77 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >97% | [1] |
| Synonyms | JIB-04 Z-isomer, NSC-693627 | [1] |
| InChI Key | YHHFKWKMXWRVTJ-XLNRJJMWSA-N | [] |
| SMILES | ClC1=CN=C(N/N=C(C2=CC=CC=C2)\C3=NC=CC=C3)C=C1 | [1] |
Biological Inactivity in Epigenetic Analysis
The defining characteristic of this compound is its lack of significant activity in epigenetic analyses.[][3] Studies have consistently demonstrated that while the (E)-isomer of JIB-04 potently inhibits various Jumonji histone demethylases, the (Z)-isomer is inactive.[4] This isomer-specific activity highlights the critical role of the compound's spatial arrangement in its biological function. The (E)-isomer's ability to inhibit Jumonji demethylases leads to alterations in histone methylation, affecting gene transcription and resulting in anti-proliferative effects in cancer cells.[4] In contrast, this compound does not produce these effects.[4]
Mechanism of Action of the Active Isomer, (E)-JIB-04
To understand the inactivity of this compound, it is essential to review the mechanism of action of its active counterpart, (E)-JIB-04. (E)-JIB-04 is a pan-selective inhibitor of Jumonji histone demethylases.[5][6]
Table 2: Inhibitory Activity (IC50) of (E)-JIB-04 Against Various Jumonji Demethylases
| Enzyme | IC50 (nM) | Reference |
| JARID1A | 230 | [5][6] |
| JMJD2E | 340 | [5][6] |
| JMJD3 | 855 | [5][6] |
| JMJD2A | 445 | [5][6] |
| JMJD2B | 435 | [5][6] |
| JMJD2C | 1100 | [5][6] |
| JMJD2D | 290 | [5] |
The inhibition of these enzymes by (E)-JIB-04 is not competitive with the cofactor α-ketoglutarate, suggesting a different binding mode.[4] Molecular modeling studies suggest that (E)-JIB-04 may disrupt the binding of oxygen in the enzyme's active site.[7] This inhibition leads to the modulation of several cancer-related signaling pathways.
Signaling Pathways Modulated by (E)-JIB-04
(E)-JIB-04 has been shown to impact several key signaling pathways in cancer cells, including:
-
AKT Pathway : In hepatocellular carcinoma cells, (E)-JIB-04 targets the histone-lysine-demethylase-dependent AKT pathway, leading to cell cycle arrest and the inhibition of cancer stem-like cell properties.[][8]
-
Wnt/β-Catenin Pathway : (E)-JIB-04 selectively targets colorectal cancer stem cells by inhibiting the Wnt/β-Catenin signaling pathway.[]
The diagram below illustrates the proposed mechanism of action for the active (E)-isomer, leading to downstream anti-cancer effects. The inactivity of the (Z)-isomer means it does not effectively initiate this cascade.
Caption: Inhibition of Jumonji demethylases by (E)-JIB-04 and downstream effects.
Experimental Protocols
Detailed experimental protocols specifically investigating this compound are scarce due to its established inactivity. However, it is commonly used as a negative control in experiments evaluating the effects of (E)-JIB-04. The following are generalized methodologies where this compound would be used.
Cell Viability Assay
Objective: To assess the cytotoxic or anti-proliferative effects of JIB-04 isomers on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.
-
After 16-24 hours of incubation to allow for cell attachment, the cells are treated with a range of concentrations of (E)-JIB-04 and this compound (typically from 0.01 µM to 10 µM). A vehicle control (DMSO) is also included.
-
The cells are incubated with the compounds for 48-72 hours.
-
Cell viability is measured using an MTT assay or a similar colorimetric assay. The absorbance is read using a plate reader.
-
The IC50 values are calculated from dose-response curves generated from the viability data. This compound is expected to show a significantly higher or no determinable IC50 value compared to the (E)-isomer.[9]
In Vitro Histone Demethylase Activity Assay
Objective: To measure the direct inhibitory effect of JIB-04 isomers on the enzymatic activity of recombinant Jumonji histone demethylases.
Methodology:
-
Recombinant Jumonji enzymes (e.g., JMJD2E) are incubated with a histone H3 peptide substrate (e.g., H3K9me3) in an assay buffer containing necessary co-factors (Fe(II), α-ketoglutarate, and ascorbate).
-
(E)-JIB-04 and this compound are added to the reaction mixture at various concentrations.
-
The reaction is incubated at 37°C for a specified time (e.g., 30-120 minutes).
-
The demethylation of the histone peptide is quantified. This can be done using various methods, such as Western blotting with an antibody specific to the demethylated product (e.g., H3K9me2), or through an ELISA-based assay.[4]
-
The results for the (Z)-isomer are compared to the vehicle control and the (E)-isomer to confirm its lack of inhibitory activity.
Caption: Workflow for comparing the biological activity of JIB-04 isomers.
Conclusion
This compound serves as an essential tool in epigenetic research, primarily as a negative control to validate the specific effects of its active counterpart, (E)-JIB-04. Its chemical structure, particularly the Z-configuration, renders it inactive as an inhibitor of Jumonji histone demethylases. This inactivity is a crucial piece of evidence supporting the on-target activity of (E)-JIB-04. For researchers investigating the therapeutic potential of targeting histone demethylases, the use of both isomers is critical for rigorous and conclusive findings. This guide provides the foundational knowledge on the chemical and biological properties of this compound necessary for its appropriate application in a research setting.
References
- 1. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 7. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Z)-JIB-04 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(Z)-JIB-04 is a potent, cell-permeable, pan-selective inhibitor of Jumonji (JMJ) histone demethylases. It has demonstrated significant anti-tumor activity across a variety of cancer cell lines by inducing cell cycle arrest, apoptosis, and autophagy. These application notes provide detailed protocols for the use of this compound in cell culture experiments and summarize its effects on various cell lines and signaling pathways.
Data Presentation
In Vitro Inhibitory Activity of this compound against Jumonji Histone Demethylases
| Target Demethylase | IC50 (nM) |
| JARID1A (KDM5A) | 230[1][2][3] |
| JMJD2E (KDM4E) | 340[1][2][3] |
| JMJD3 (KDM6B) | 855[1][2][3] |
| JMJD2A (KDM4A) | 445[1][2][3] |
| JMJD2B (KDM4B) | 435[1][2][3] |
| JMJD2C (KDM4C) | 1100[1][2][3] |
| JMJD2D (KDM4D) | 290[1][2] |
Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects |
| H358 | Non-small cell lung cancer | 0.1 | Inhibition of viability[4] |
| A549 | Non-small cell lung cancer | 0.25 | Inhibition of viability[4] |
| Various Lung Cancer Lines | Lung Cancer | as low as 0.01 | Inhibition of cell growth[1][2] |
| Various Prostate Cancer Lines | Prostate Cancer | as low as 0.01 | Inhibition of cell growth[1][2] |
| TC32 | Ewing Sarcoma | 0.13 | Growth/survival inhibition[5] |
| A4573 | Ewing Sarcoma | 1.84 | Growth/survival inhibition[5] |
| PLC/PRF/5, HepG2, Huh7 | Hepatocellular Carcinoma | Not specified | Growth inhibition, cell cycle arrest, reduced viability of liver CSCs[6] |
| HCT116, HT29, DLD-1 | Colorectal Cancer | Not specified | Selective targeting of colorectal cancer stem cells[6] |
Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways. It is known to inhibit the PI3K/AKT pathway, which is crucial for cancer cell growth and the maintenance of cancer stem cells.[6][7] Specifically, it can lead to the downregulation of AKT2 expression.[6][7] This inhibition subsequently affects downstream targets, including the FOXO3a/p21/RB axis, leading to cell cycle arrest.[6][7] Additionally, in colorectal cancer, JIB-04 has been shown to selectively target cancer stem cells by inhibiting the Wnt/β-catenin signaling pathway.[6]
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[8][9]
-
To prepare a 10 mM stock solution, dissolve 3.09 mg of this compound (MW: 308.77 g/mol ) in 1 mL of DMSO.[8][9]
-
Sonication is recommended to aid dissolution.[8]
-
Store the stock solution at -20°C or -80°C.[1][10] Aliquot to avoid repeated freeze-thaw cycles.[1][10]
Experimental Workflow Overview
Caption: General experimental workflow for this compound in cell culture.
Cell Viability Assay (MTS/MTT/CCK-8)
This protocol is adapted from various sources and provides a general guideline.[1][2][5]
-
Cell Seeding:
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).[2][5]
-
-
Measurement of Cell Viability:
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells.
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500 cells per well) in 6-well plates.[5]
-
-
Treatment:
-
Allow cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for a period that allows for colony formation (typically 7-14 days). The medium can be replaced with fresh medium containing the treatment every 2-3 days.
-
-
Staining:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol (B129727) or 4% paraformaldehyde).
-
Stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol).
-
-
Quantification:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
The colony formation efficiency can be calculated and normalized to the vehicle control.
-
Tumorsphere Formation Assay
This assay is used to enrich and quantify cancer stem cells.
-
Cell Seeding:
-
Culture Conditions:
-
Treatment:
-
Add different concentrations of this compound or vehicle control to the wells at the time of seeding.
-
-
Sphere Formation and Analysis:
-
Incubate the plates for 7-10 days to allow for tumorsphere formation.[14]
-
Count the number of tumorspheres formed in each well under a microscope.
-
The tumorsphere formation efficiency can be calculated and compared between treated and control groups.
-
Disclaimer: These protocols are intended as a general guide. Optimal conditions such as cell seeding density, drug concentrations, and incubation times should be determined empirically for each specific cell line and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 13. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 肿瘤干细胞成球实验方案 [sigmaaldrich.com]
Application Notes and Protocols for Utilizing (Z)-JIB-04 as a Negative Control in Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the proper use of (Z)-JIB-04 as a negative control in preclinical in vivo studies, ensuring rigorous and reproducible experimental design.
This compound is the inactive isomer of the pan-selective Jumonji histone demethylase (JHDM) inhibitor, (E)-JIB-04. The active (E)-isomer exerts its anti-cancer effects by inhibiting the activity of the Jumonji family of histone demethylases, leading to alterations in gene expression that control cell growth and survival.[1][2] Due to its structural similarity but lack of significant biological activity against JHDMs, this compound serves as an ideal negative control to distinguish specific pharmacological effects of the (E)-isomer from any potential off-target or vehicle-related effects in vivo.
Core Concepts
The fundamental principle behind using this compound as a negative control lies in its isomeric relationship with the active compound, (E)-JIB-04. Both molecules share the same chemical formula and connectivity but differ in their spatial arrangement, which dictates their biological activity. The (E)-isomer is a potent inhibitor of JHDMs, while the (Z)-isomer shows significantly reduced or no inhibitory activity.[1][2] Therefore, any observed in vivo effects that are present in the (E)-JIB-04 treated group but absent in the this compound treated group can be confidently attributed to the specific inhibition of Jumonji histone demethylases.
Signaling Pathway of Active (E)-JIB-04
The active (E)-isomer of JIB-04 inhibits Jumonji C (JmjC) domain-containing histone demethylases.[2] This inhibition leads to the hypermethylation of histone lysine (B10760008) residues, such as H3K4, H3K9, and H3K27.[3][4][5] Alterations in histone methylation patterns result in changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of oncogenes.[4][6] This ultimately leads to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[6][7]
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-JIB-04 in DMSO: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of (Z)-JIB-04, a pan-selective Jumonji histone demethylase inhibitor, with a focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO).
This compound is a potent, cell-permeable small molecule that has demonstrated significant anti-cancer activity in a variety of models.[1][2][3] It functions by inhibiting the Jumonji C (JmjC) domain-containing histone demethylases, which play a crucial role in epigenetic regulation.[1][2][4][5] This inhibition leads to alterations in gene expression, ultimately resulting in cell cycle arrest, apoptosis, and the suppression of tumor growth.[6][7][8]
Data Presentation: Solubility and Storage
The solubility of this compound in DMSO can vary between batches and suppliers. It is crucial to consult the manufacturer's product-specific datasheet for the most accurate information. The following table summarizes solubility data from various sources. Importantly, many suppliers note that the use of fresh, anhydrous DMSO is critical, as hygroscopic DMSO can significantly reduce solubility.[9] Sonication or gentle warming may be required to achieve complete dissolution.[1][9]
| Parameter | Value | Source |
| Solubility in DMSO | 62 mg/mL (200.8 mM) | Selleck Chemicals |
| 50 mg/mL (161.94 mM) | MedchemExpress, Selleck Chemicals[9][10] | |
| 36.43 mg/mL (117.99 mM) | TargetMol[1][3] | |
| 30.88 mg/mL (100 mM) | Tocris Bioscience[2] | |
| 25 mg/mL (80.96 mM) | MOLNOVA, Selleck Chemicals[8] | |
| 10 mM | Probechem[6] | |
| 5 mg/mL | Cayman Chemical[4] | |
| Storage of Powder | -20°C for up to 3 years | TargetMol, MedchemExpress[1][10] |
| 4°C for up to 2 years | MedchemExpress[10] | |
| Storage of DMSO Stock Solution | -80°C for up to 1 year | TargetMol[1] |
| -80°C for up to 6 months | MedchemExpress, Probechem[6][10] | |
| -20°C for up to 1 month | MedchemExpress, Probechem[6][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 308.76 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is: 10 mmol/L * 1 L/1000 mL * 308.76 g/mol * 1000 mg/g = 3.0876 mg
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the desired volume of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm the solution at 37°C for 10-15 minutes. Visually inspect to ensure no particulates remain.
-
-
Storage:
Protocol 2: In Vitro Cell Treatment with this compound
This protocol provides a general procedure for treating cultured cells with this compound. The final concentration of this compound and the treatment duration should be optimized for each cell line and experimental design.
Materials:
-
Cultured cells in appropriate cell culture plates
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile, nuclease-free water or PBS (for vehicle control)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Example for a final concentration of 1 µM this compound:
-
Prepare an intermediate dilution of the 10 mM stock solution. For instance, dilute 1 µL of the 10 mM stock in 999 µL of medium to get a 10 µM solution.
-
Add the appropriate volume of this working solution to the cells. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 100 µL of the 10 µM working solution.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for in vitro cell treatment.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JIB‑04 induces cell apoptosis via activation of the p53/Bcl‑2/caspase pathway in MHCC97H and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Jumonji Domain-Containing Histone Demethylase Homolog 1D/lysine Demethylase 7A (JHDM1D/KDM7A) Is an Epigenetic Activator of RHOJ Transcription in Breast Cancer Cells [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. selleckchem.com [selleckchem.com]
- 12. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Z)-JIB-04 for Control Experiments
For Researchers, Scientists, and Drug Development Professionals
(Z)-JIB-04 is the inactive E-isomer of JIB-04, a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). For effective and rigorous experimental design, it is crucial to include a negative control to ensure that the observed effects are due to the specific inhibition of the target and not off-target or vehicle-related effects. The recommended concentration of this compound for control experiments should ideally be equivalent to the active concentration of its E-isomer being used in the experiment.
This compound serves as an ideal negative control because it is structurally similar to the active (E)-JIB-04 isomer but does not exhibit the same inhibitory activity against histone demethylases.[1][2] This allows researchers to distinguish between specific inhibitory effects and any potential non-specific effects of the compound.
Mechanism of Action of Active (E)-JIB-04
The active form of JIB-04 is a pan-selective inhibitor of Jumonji histone demethylases, with IC50 values in the nanomolar to low micromolar range for various members of this family, including JARID1A, JMJD2E, JMJD3, JMJD2A, JMJD2B, JMJD2C, and JMJD2D.[3] It functions by acting as a competitive inhibitor with respect to the primary histone substrate and disrupts the binding of O2 within the enzyme's active site.[1] This inhibition leads to changes in histone methylation patterns, particularly affecting H3K4, H3K9, and H3K27 methylation, which in turn regulates gene expression.
The downstream effects of JIB-04 are extensive and cell-type dependent, but have been shown to impact several key signaling pathways involved in cancer progression, including:
-
PI3K-Akt Signaling Pathway: JIB-04 treatment can lead to the inactivation of the PI3K-Akt pathway.[3][4]
-
FOXO Signaling Pathway: This pathway is also affected by JIB-04 treatment.[4]
-
MAPK Signaling Pathway: JIB-04 has been shown to alter the expression of genes involved in the MAPK signaling pathway.[4]
-
Wnt Signaling Pathway: The Wnt signaling pathway is another pathway influenced by JIB-04.[4]
These alterations in signaling pathways can induce cell cycle arrest, apoptosis, and inhibit cancer stem-like cell properties.[4][5]
Recommended Concentrations for In Vitro Experiments
The appropriate concentration for this compound in a control experiment should mirror the concentration of the active (E)-JIB-04 being tested. The vehicle, typically DMSO, should also be run as a separate control at the same final concentration.
| Experiment Type | Cell Line Examples | Effective Concentration Range of (E)-JIB-04 | Recommended this compound Control Concentration | Reference |
| Cell Viability / Growth Inhibition Assays | Lung Cancer (H358, A549), Prostate Cancer, Ewing Sarcoma (TC32, A673), Hepatocellular Carcinoma | IC50 values range from 10 nM to 1.84 µM | Match the active concentration being tested | |
| Histone Methylation Analysis (Western Blot) | Ewing Sarcoma cell lines, Human Aortic Smooth Muscle Cells (HASMCs) | 0.1 µM to 2 µM | Match the active concentration being tested | [6][7][8] |
| Gene Expression Analysis (qRT-PCR) | Cardiomyocytes (H9c2), Ewing Sarcoma (A673, TC32, SK-ES-1, SK-N-MC) | 0.3 µM to 10 µM | Match the active concentration being tested | [3][6] |
| DNA Damage and Repair Assays | Non-small cell lung cancer (H1299, A549) | 300 nM | 300 nM | [2] |
| Cell Cycle Analysis | Human Aortic Smooth Muscle Cells (HASMCs) | 0.5 µM | 0.5 µM | [7] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies described for assessing the anti-proliferative effects of JIB-04.[9]
Workflow Diagram:
References
- 1. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (Z)-JIB-04 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (Z)-JIB-04, a pan-selective Jumonji histone demethylase inhibitor, in mouse xenograft models for preclinical cancer research.
Introduction
This compound is a small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which play a crucial role in epigenetic regulation.[1] By inhibiting these enzymes, JIB-04 can alter gene expression programs, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[2][3] It has demonstrated efficacy in various cancer models, including Ewing Sarcoma, non-small cell lung cancer, glioblastoma, and hepatocellular carcinoma, by impeding tumor growth and prolonging survival in mouse xenograft models.[2][4][5][6] JIB-04 is known to modulate several signaling pathways, including the PI3K-Akt, FOXO, MAPK, and Wnt pathways.[6]
Key Applications
-
In vivo efficacy studies: Evaluating the anti-tumor activity of JIB-04 in various cancer types using cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models.[2][4]
-
Pharmacodynamic studies: Assessing the in vivo target engagement of JIB-04 by measuring changes in histone methylation marks in tumor tissues.[2]
-
Combination therapy studies: Investigating the synergistic or additive effects of JIB-04 when combined with other anti-cancer agents, such as radiation therapy.[7]
-
Mechanism of action studies: Elucidating the downstream signaling pathways affected by JIB-04 administration in a tumor microenvironment.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the administration of JIB-04 in mouse xenograft models.
| Cancer Type | Cell Line | Mouse Strain | JIB-04 Dose & Route | Treatment Schedule | Outcome | Reference |
| Ewing Sarcoma | TC32 | NOD-SCID/Gamma | 50 mg/kg, Oral Gavage | Daily | ~3-fold reduction in tumor growth | [4] |
| Non-Small Cell Lung Cancer | H358 | Nude | 110 mg/kg, IP Injection | 2-3 times weekly | Reduced tumor burden and prolonged survival | [2] |
| Non-Small Cell Lung Cancer | A549 | Nude | 55 mg/kg, Oral Gavage | 2-3 times weekly | Reduced tumor burden and prolonged survival | [2][3] |
| Non-Small Cell Lung Cancer | H1299 | Not Specified | 50 mg/kg | Every other day for 12 doses | Significantly prolonged survival when combined with radiation | [7] |
| Glioblastoma | Orthotopic GB xenograft | Not Specified | 20, 40, 60 mg/kg, IP Injection | Not Specified | Trend towards longer survival (Hazard Ratio: 0.5) | [5] |
Experimental Protocols
General Xenograft Model Establishment
This protocol outlines the general steps for establishing a subcutaneous xenograft model. Specific cell numbers and timelines may need to be optimized for different cell lines.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), typically 6-8 weeks old[8]
-
Sterile phosphate-buffered saline (PBS) or serum-free medium
-
Trypsin-EDTA
-
Syringes (1 mL) with needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).[9] Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.[10]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mouse.[8][11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[11] Calculate the tumor volume using the formula: Tumor Volume = (Width^2 × Length) / 2.[11]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2][7]
This compound Formulation and Administration
Formulation for Oral Gavage:
-
Prepare a suspension of JIB-04 in a vehicle such as 12.5% DMSO and 12.5% Cremophor EL in water.[4]
-
Another option is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][12] It is recommended to prepare this solution fresh daily.[5]
Formulation for Intraperitoneal (IP) Injection:
-
Dissolve JIB-04 in a vehicle such as sesame oil.[2]
-
Alternatively, use a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][12]
Administration:
-
Oral Gavage: Administer the JIB-04 suspension directly into the stomach using a gavage needle.
-
IP Injection: Inject the JIB-04 solution into the peritoneal cavity.
Treatment and Monitoring
-
Dosing: Administer JIB-04 or the vehicle control to the respective groups according to the predetermined schedule (e.g., daily, every other day, or 2-3 times weekly).[2][4][7]
-
Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.[8]
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals regularly to assess toxicity.[4][5]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or based on other criteria such as significant weight loss or other signs of distress. Euthanize the mice and collect tumors and other organs for further analysis.[5]
Pharmacodynamic Analysis (Optional)
-
At the end of the study, or at specific time points, collect tumor tissues.
-
Prepare tumor lysates to measure histone demethylase activity or perform Western blotting to analyze global levels of histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3).[2][4]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
JIB-04 acts as a pan-inhibitor of Jumonji histone demethylases, leading to an increase in histone methylation. This epigenetic modification alters the expression of numerous genes involved in critical cancer-related pathways.
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for a Xenograft Study
The following diagram illustrates the typical workflow for a preclinical xenograft study evaluating the efficacy of this compound.
Caption: Experimental workflow for a this compound mouse xenograft study.
References
- 1. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. veterinarypaper.com [veterinarypaper.com]
- 11. benchchem.com [benchchem.com]
- 12. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
Application Note and Protocols for Cell Viability Assay Using (Z)-JIB-04 as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-JIB-04 is a potent, cell-permeable, pan-inhibitor of Jumonji histone demethylases (KDMs).[1][2][3][4] It has been demonstrated to exhibit anti-cancer activity by inducing cell cycle arrest, apoptosis, and inhibiting cancer stem-like cell properties in various cancer cell lines.[1][2] This document provides a detailed protocol for utilizing this compound as a control in common cell viability assays, such as the MTT and alamarBlue® assays. These assays are fundamental in drug discovery and cancer research for assessing the cytotoxic or growth-inhibitory effects of compounds. The (E)-isomer of JIB-04 is the more active form, while the (Z)-isomer is often used as a less active or negative control.[5] However, some studies have shown that both isomers can exhibit a dose-dependent inhibitory effect.[6]
Mechanism of Action of JIB-04
JIB-04 primarily functions by inhibiting the enzymatic activity of the Jumonji C (JmjC) domain-containing histone demethylases.[5] This inhibition leads to alterations in the histone methylation status, subsequently affecting the expression of various genes involved in critical cellular processes.[1][7] One of the key pathways affected by JIB-04 is the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and growth.[1] By inhibiting KDMs such as KDM6B, JIB-04 can lead to the downregulation of AKT expression, resulting in cell cycle arrest and a reduction in cell viability.[1]
Signaling Pathway of JIB-04 Inhibition
Caption: Mechanism of this compound action on the KDM-AKT signaling pathway.
Experimental Protocols
Here we provide detailed protocols for two common colorimetric/fluorometric cell viability assays, MTT and alamarBlue®, using this compound as an inhibitory control.
General Experimental Workflow
Caption: General workflow for a cell viability assay.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound (stock solution in DMSO)
-
Test compound(s)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number per well should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells/well.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound(s) and this compound in complete culture medium. A typical concentration range for this compound could be 0.1 µM to 10 µM.[1] The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Protocol 2: alamarBlue® (Resazurin) Assay for Cell Viability
The alamarBlue® assay incorporates a cell-permeable indicator dye, resazurin (B115843), which is blue and non-fluorescent.[11] In viable, metabolically active cells, resazurin is reduced to the pink, highly fluorescent resorufin.[11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well opaque-walled plates (for fluorescence measurement)[10]
-
This compound (stock solution in DMSO)
-
Test compound(s)
-
alamarBlue® reagent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm)[9]
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol (Step 1), using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Step 2).
-
-
alamarBlue® Addition and Incubation:
-
After the compound incubation period, add alamarBlue® reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).
-
Incubate the plate for 1 to 4 hours at 37°C.[9][10] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
-
Data Acquisition:
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]
-
Alternatively, absorbance can be measured at 570 nm and 600 nm (reference wavelength).
-
Data Analysis:
-
Subtract the average fluorescence/absorbance of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula: % Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control) x 100
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format. Below is an example of how to present the data for a dose-response experiment with this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | Mean Absorbance (570 nm) ± SD | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.18 ± 0.06 | 94.4% |
| 0.5 | 1.02 ± 0.05 | 81.6% |
| 1 | 0.85 ± 0.07 | 68.0% |
| 5 | 0.45 ± 0.04 | 36.0% |
| 10 | 0.21 ± 0.03 | 16.8% |
Table 2: Effect of this compound on Cell Viability (alamarBlue® Assay)
| This compound Conc. (µM) | Mean Fluorescence (RFU) ± SD | % Viability |
| 0 (Vehicle) | 85432 ± 3456 | 100% |
| 0.1 | 81234 ± 2987 | 95.1% |
| 0.5 | 70123 ± 2543 | 82.1% |
| 1 | 58765 ± 2109 | 68.8% |
| 5 | 30123 ± 1567 | 35.3% |
| 10 | 15432 ± 987 | 18.1% |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and the specific JIB-04 isomer used.
References
- 1. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. physiology.elte.hu [physiology.elte.hu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. advancedbiomatrix.com [advancedbiomatrix.com]
- 12. Analysis of Cell Viability by the alamarBlue Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-JIB-04 Solutions: Long-Term Storage and Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-JIB-04 is a potent, cell-permeable, pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2] It plays a crucial role in epigenetic research by modulating the methylation status of histones, thereby influencing gene expression. The active form of the molecule is the (E)-isomer, which has demonstrated anti-proliferative effects in various cancer cell lines and in vivo tumor models.[3] The (Z)-isomer of JIB-04 is considered epigenetically inactive.[3][] Given the potential for isomerization and degradation, understanding the stability of this compound solutions is critical for ensuring the accuracy and reproducibility of experimental results.
These application notes provide guidelines for the preparation, storage, and stability assessment of this compound solutions.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃ClN₄ | [5] |
| Molecular Weight | 308.76 g/mol | [5] |
| CAS Number | 199596-05-9 ((E)-isomer) | [6] |
| Appearance | Solid powder | [6] |
Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are paramount to maintaining their integrity and activity. The most common solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).
Recommended Solvents and Concentration
| Solvent | Maximum Concentration | Notes |
| DMSO | 30.88 - 62 mg/mL (100 - 200.8 mM) | Sonication and/or gentle heating may be required to fully dissolve the compound.[2][7] It is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| In Vivo Formulation | 2 mg/mL (6.48 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Prepare fresh and use immediately. Sonication is recommended.[7] |
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.088 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial in a water bath for short intervals.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation.[1]
Long-Term Storage Recommendations
The stability of this compound is highly dependent on storage conditions. Repeated freeze-thaw cycles should be avoided.[1][2]
| Form | Storage Temperature | Storage Duration |
| Solid Powder | -20°C | Up to 3 years[2][7] |
| In Solvent (e.g., DMSO) | -80°C | 1 to 2 years[1][2][7] |
| -20°C | 1 month to 1 year[1][2] |
Note: For maximal stability, it is highly recommended to store stock solutions at -80°C.
Stability Assessment of this compound Solutions
The primary stability concern for this compound is potential degradation and isomerization from the active (E)-isomer to the inactive (Z)-isomer. A comprehensive stability study should evaluate the integrity of the compound over time under various storage conditions.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of this compound solutions.
Caption: Workflow for assessing the stability of this compound solutions.
Protocol for HPLC-Based Stability Assessment
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), is the recommended method for stability testing.[8] This allows for the separation and quantification of the parent compound, its isomers, and any degradation products. A validated UHPLC-MS/MS method for quantifying JIB-04 in rat plasma has been reported, demonstrating the feasibility of this approach.[9][10]
Objective: To quantify the percentage of intact (E)-JIB-04 remaining in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC or UHPLC system with a UV or MS detector
-
Reverse-phase C18 column (e.g., ACE Excel 2 Super C18)[9][10]
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in DMSO. This will serve as the T=0 reference sample.
-
Immediately analyze the T=0 sample via HPLC to determine the initial purity and peak area of the (E)-JIB-04 isomer.
-
Aliquot the remaining stock solution into multiple vials for storage at various temperatures (e.g., 25°C, 4°C, -20°C, and -80°C).
-
At each designated time point (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely and equilibrate to room temperature.
-
Prepare samples for injection by diluting them to an appropriate concentration (e.g., 10 µM) in the mobile phase.
-
Inject the samples onto the HPLC system.
-
Chromatographic Conditions (Example):
-
Column: ACE Excel 2 Super C18, (e.g., 2.1 x 50 mm, 2 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient optimized to separate the (E) and (Z) isomers and any potential degradation products.
-
Detection: UV (e.g., 254 nm) or MS/MS
-
-
Integrate the peak area of the (E)-JIB-04 isomer at each time point.
-
Calculate the percentage of remaining (E)-JIB-04 relative to the T=0 sample.
Data Analysis: The stability of the solution is determined by the percentage of the initial (E)-JIB-04 remaining. A common threshold for stability is retaining ≥90% of the initial concentration.
| Storage Temp. | Time Point | Peak Area (E-isomer) | % Remaining |
| -80°C | T=0 | Initial Area | 100% |
| 3 months | |||
| 6 months | |||
| 1 year | |||
| -20°C | T=0 | Initial Area | 100% |
| 1 month | |||
| 3 months | |||
| 4°C | T=0 | Initial Area | 100% |
| 1 week | |||
| 1 month | |||
| 25°C | T=0 | Initial Area | 100% |
| 24 hours | |||
| 1 week |
Mechanism of Action and Signaling Pathway
This compound functions as a pan-inhibitor of JmjC domain-containing histone demethylases by chelating the Fe(II) ion in the active site, which is essential for catalytic activity. This inhibition leads to an increase in histone methylation levels (e.g., H3K4me3, H3K9me3), which in turn alters gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1]
Caption: Mechanism of action of this compound as a JmjC histone demethylase inhibitor.
Summary and Recommendations
-
Preparation: Dissolve this compound in anhydrous DMSO to prepare stock solutions.
-
Storage: For long-term stability (>1 month), aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Stability: The stability of this compound solutions can be compromised by degradation and isomerization. It is crucial to perform stability studies, particularly if solutions are stored for extended periods or at temperatures above -80°C.
-
Analysis: Use a validated reverse-phase HPLC or UHPLC-MS method to monitor the purity and concentration of the active (E)-isomer of JIB-04 over time.
By following these guidelines, researchers can ensure the integrity and reliability of their this compound solutions, leading to more accurate and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JIB 04 | Histone Deacetylase Inhibitors: R&D Systems [rndsystems.com]
- 6. medkoo.com [medkoo.com]
- 7. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. "A UHPLC-MS/MS method for the quantification of JIB-04 in rat plasma: D" by Yang Wang, Jing Ma et al. [digitalscholarship.tsu.edu]
- 10. A UHPLC-MS/MS Method for The Quantification of JIB-04 In Rat Plasma: Development, Validation and Application to Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-JIB-04 in Histone Demethylase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (Z)-JIB-04 and its active E-isomer in histone demethylase activity assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data for the effective application of these compounds in research and drug development settings.
Application Notes
This compound and its stereoisomer, the (E)-isomer (often referred to as JIB-04), are critical tools for studying the family of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs or KDMs). While the (E)-isomer is a potent, cell-permeable, pan-inhibitor of JmjC histone demethylases, the (Z)-isomer is largely inactive and serves as an ideal negative control for experiments.[1]
JmjC domain-containing enzymes are a large family of Fe(II) and α-ketoglutarate-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histones.[2][3][4][5] The dysregulation of these enzymes has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][3][4]
The active E-isomer of JIB-04 does not act as a competitive inhibitor of the co-substrate α-ketoglutarate.[1][6] Instead, its mechanism of action is thought to involve the disruption of oxygen binding within the enzyme's active site.[6] This unique mechanism distinguishes it from many other JmjC inhibitors that are α-ketoglutarate mimetics. JIB-04 has demonstrated selective anti-proliferative effects in cancer cells both in vitro and in vivo.[1]
When conducting histone demethylase activity assays, it is crucial to include both the active (E)-isomer and the inactive (Z)-isomer to ensure that the observed effects are due to the specific inhibition of the demethylase and not off-target effects.
Quantitative Data: Inhibitory Activity of JIB-04 (E-isomer)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the active E-isomer of JIB-04 against a panel of JmjC histone demethylases. This data is essential for determining the appropriate concentrations for in vitro and cellular assays.
| Histone Demethylase | Target Histone Mark(s) | IC50 (nM) |
| JARID1A (KDM5A) | H3K4me2/3 | 230[7][8] |
| JMJD2E (KDM4E) | H3K9me2/3, H3K36me2/3 | 340[7][8] |
| JMJD2A (KDM4A) | H3K9me2/3, H3K36me2/3 | 445[7][8] |
| JMJD2B (KDM4B) | H3K9me2/3, H3K36me2/3 | 435[7][8] |
| JMJD2C (KDM4C) | H3K9me2/3, H3K36me2/3 | 1100[7][8] |
| JMJD2D (KDM4D) | H3K9me2/3 | 290[7][8] |
| JMJD3 (KDM6B) | H3K27me2/3 | 855[7][8] |
Experimental Protocols
In Vitro Histone Demethylase Activity Assay (ELISA-based)
This protocol describes a general method for assessing the inhibitory activity of this compound and its active E-isomer against a specific JmjC histone demethylase using a commercially available ELISA kit.
Materials:
-
Recombinant JmjC histone demethylase (e.g., JMJD2A, JARID1A)
-
Histone peptide substrate corresponding to the enzyme's target (e.g., H3K9me3 peptide for JMJD2A)
-
(E)-JIB-04 and this compound
-
Assay Buffer (typically 50 mM HEPES, pH 7.5, 0.01% Tween 20)
-
Cofactors:
-
(NH₄)₂Fe(SO₄)₂·6H₂O (Ammonium iron(II) sulfate)
-
α-ketoglutarate
-
L-Ascorbic acid
-
-
Primary antibody against the demethylated product (e.g., anti-H3K9me2)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare JIB-04 solutions: Dissolve (E)-JIB-04 and this compound in fresh DMSO to create stock solutions. Prepare a serial dilution of each compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare reaction mixture: In each well of the 96-well plate, add the assay buffer, recombinant JmjC demethylase, and the histone peptide substrate.
-
Add inhibitors: Add the desired concentrations of (E)-JIB-04, this compound, or vehicle (DMSO) to the respective wells.
-
Initiate the reaction: Add the cofactors (Ammonium iron(II) sulfate, α-ketoglutarate, and L-Ascorbic acid) to each well to start the demethylation reaction. Typical final concentrations are around 120 nM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, and 2 mM L-ascorbic acid.[8]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add the primary antibody against the demethylated histone mark and incubate according to the manufacturer's instructions.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate as recommended.
-
Wash the wells and add the TMB substrate. Allow the color to develop.
-
Add the stop solution to quench the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the enzyme activity. Calculate the percent inhibition for each concentration of JIB-04 and determine the IC50 value for the E-isomer. The (Z)-isomer should show minimal inhibition.
Visualizations
Caption: Mechanism of JmjC-mediated histone demethylation and its inhibition by (E)-JIB-04.
Caption: Experimental workflow for an in vitro histone demethylase activity assay using JIB-04.
Caption: Logical relationship for using (E)-JIB-04 and this compound as active and control compounds.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are JumonjiC-domain histone demethylase modulators and how do they work? [synapse.patsnap.com]
- 5. The Jumonji C Domain-Containing Protein JMJ30 Regulates Period Length in the Arabidopsis Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (Z)-JIB-04 Treatment in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
(Z)-JIB-04 is an isomer of the pan-selective Jumonji C (JmjC) domain-containing histone demethylase (HDM) inhibitor, JIB-04. It is often utilized as a negative control in experiments alongside its more biologically active counterpart, the (E)-isomer.
Introduction
This compound serves as a crucial experimental control for investigating the effects of its active (E)-isomer, a potent inhibitor of a wide range of JmjC domain-containing histone demethylases.[1] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine (B10760008) residues, thereby influencing gene expression.[1][2] The (E)-isomer of JIB-04 has demonstrated selective anti-proliferative and pro-apoptotic effects in various cancer cell lines while showing minimal toxicity to normal primary cells.[2][3][4] In primary cell culture, this compound is essential for distinguishing specific inhibitory effects from off-target or non-specific cellular responses.
Mechanism of Action
JIB-04 functions as a pan-selective inhibitor of Jumonji histone demethylases.[3][5] It does not act as a competitive inhibitor of α-ketoglutarate, a key cofactor for these enzymes.[1][2] The inhibitory activity of JIB-04 is isomer-specific, with the (E)-isomer being significantly more potent than the (Z)-isomer.[1] This differential activity makes the (Z)-isomer an ideal negative control for validating that the observed cellular effects are due to the specific inhibition of JmjC demethylases by the (E)-isomer.
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of JIB-04 (Isomer often not specified) against various Jumonji Histone Demethylases
| Target Enzyme | IC₅₀ (nM) | Reference |
| JARID1A | 230 | [3][5] |
| JMJD2E | 340 | [3][5] |
| JMJD3 | 855 | [3][5] |
| JMJD2A | 445 | [1][3][5] |
| JMJD2B | 435 | [3][5] |
| JMJD2C | 1100 | [3][5] |
| JMJD2D | 290 | [3][5] |
Table 2: Exemplary Concentrations and Durations of JIB-04 Treatment in Cell Culture Studies (Isomer not always specified)
| Cell Type | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Human Mesenchymal Stem Cells (hMSC) | Up to 10 µM | 48 hours | No significant inhibition of growth. | [4] |
| Primary Human Bronchial Epithelial Cells (HBEC) | Not specified | Not specified | Less sensitive to growth inhibition compared to lung cancer cells. | [2][3] |
| Primary Prostate Stromal/Epithelial Cells (PrSC/PrEC) | Not specified | Not specified | Less sensitive to growth inhibition compared to prostate cancer cells. | [3] |
| Human Aortic Smooth Muscle Cells (HASMC) | 0.1 - 1 µM | Up to 72 hours | Minimal toxicity below 1 µM; 0.5 µM chosen for experiments. | [6] |
| H9c2 Cardiomyocytes | 2.5 - 10 µM | 24 hours | Blocked Ang II-induced hypertrophic and fibrotic markers. | [5] |
| Glioblastoma Stem-Enriched Cultures | 60 - 1000 nM | 1 - 72 hours | Reduction in cell viability and clonogenicity. | [7] |
| Hepatocellular Carcinoma (HCC) Cells | 6 µM | 24 - 48 hours | Reduced cell migration, invasion, and cancer stem cell marker expression. | [8] |
| Ewing Sarcoma Cell Lines | 0.13 - 1.84 µM (IC₅₀) | 48 hours | Growth inhibition. | [4] |
| B-acute lymphoblastic leukemia (B-ALL) cells | 0.25 - 0.5 µM | 24 - 72 hours | Sensitized cells to dexamethasone-induced cell death. | [9] |
| Colorectal Cancer Cell Lines | 2 µM | 24 hours | Inhibition of tumorsphere formation. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[11] Sonication may be required to fully dissolve the compound.[11]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[11] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Protocol 2: General Protocol for this compound Treatment in Primary Cell Culture
-
Cell Seeding: Plate primary cells in appropriate culture vessels at a density that allows for logarithmic growth during the experiment. For 96-well plates, a seeding density of 1500-3000 cells/well is common for viability assays.[3][11]
-
Cell Adherence: Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. It is critical to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays (MTS, CCK-8), western blotting, qRT-PCR, or immunofluorescence staining.[3][6][8]
Protocol 3: Cell Viability Assay (MTS Assay)
-
Plate primary cells in a 96-well plate and treat with a range of this compound concentrations and a vehicle control as described in Protocol 2.
-
At the end of the treatment period, add a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) to each well, according to the manufacturer's instructions (e.g., Promega CellTiter 96 AQueous One Solution Cell Proliferation Assay).[3][11]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[3][11]
-
Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.[3][11]
Mandatory Visualizations
Caption: Workflow for treating primary cells with this compound.
Caption: Simplified signaling pathway of JIB-04 isomers.
References
- 1. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
Application Notes and Protocols for Assessing the Effect of (Z)-JIB-04 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
(Z)-JIB-04 is the inactive cis-isomer of JIB-04, a potent pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. As the inactive stereoisomer, this compound serves as an ideal negative control in experiments designed to investigate the biological functions of the active (E)-JIB-04 isomer. It is expected to have a negligible impact on histone demethylase activity and subsequent gene expression, allowing researchers to distinguish specific effects of the active compound from off-target or non-specific cellular responses.
This document provides detailed protocols for assessing the effects of this compound on gene expression, utilizing standard molecular biology techniques. The methodologies are adapted from established protocols for its active counterpart, (E)-JIB-04.
Mechanism of Action of the Active Isomer, (E)-JIB-04
The active (E)-JIB-04 isomer exerts its biological effects by inhibiting the enzymatic activity of JmjC domain-containing histone demethylases.[1][2][3] This inhibition leads to an increase in the methylation levels of various histone lysine (B10760008) residues, including H3K4, H3K9, and H3K27.[1] These histone modifications play a crucial role in regulating chromatin structure and gene expression. By altering the epigenetic landscape, (E)-JIB-04 can modulate the expression of genes involved in critical cellular processes such as cell proliferation, cell cycle, and apoptosis.[1][3][4]
Signaling Pathway Modulated by (E)-JIB-04
Caption: Signaling pathway of the active (E)-JIB-04 isomer.
Experimental Workflow
Caption: Experimental workflow for assessing gene expression.
Quantitative Data Summary
Table 1: Expected Outcome of this compound Treatment on Gene Expression
| Treatment Group | Target Gene 1 (e.g., CCND1) | Target Gene 2 (e.g., BAX) | Housekeeping Gene (e.g., GAPDH) |
| Vehicle Control (DMSO) | Baseline Expression (1.0) | Baseline Expression (1.0) | Stable Expression |
| This compound (1 µM) | No significant change (~1.0) | No significant change (~1.0) | Stable Expression |
| (E)-JIB-04 (1 µM) (Active Control) | Significant Downregulation | Significant Upregulation | Stable Expression |
Table 2: IC50 Values of Active (E)-JIB-04 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| TC32 | Ewing Sarcoma | 0.13[1] |
| A4573 | Ewing Sarcoma | 1.84[1] |
| H358 | Non-small cell lung cancer | ~0.5[5] |
| A549 | Non-small cell lung cancer | ~0.5[5] |
Detailed Experimental Protocols
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (and (E)-JIB-04 as a positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound and (E)-JIB-04 in DMSO. A typical stock concentration is 10 mM.
-
On the day of treatment, dilute the stock solutions in fresh culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the vehicle, this compound, or (E)-JIB-04.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1][6]
RNA Isolation
Materials:
-
TRIzol reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Protocol (using TRIzol):
-
Lyse the cells directly in the 6-well plate by adding 1 mL of TRIzol reagent per well and passing the cell lysate several times through a pipette.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate for 2-3 minutes at room temperature.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol. Incubate samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will greatly decrease its solubility.
-
Resuspend the RNA in 20-50 µL of nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
Materials:
-
Isolated RNA
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Forward and reverse primers for target genes and a housekeeping gene
-
Nuclease-free water
-
qPCR instrument
Protocol:
a. Reverse Transcription (cDNA Synthesis):
-
In a nuclease-free tube, combine 1 µg of total RNA, random primers/oligo(dT), and dNTPs. Adjust the volume with nuclease-free water.
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate the reaction at 42°C for 50 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
b. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers (final concentration of 100-200 nM each), and cDNA template.
-
Perform the qPCR using a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
RNA Sequencing (RNA-seq) (Optional, for global gene expression analysis)
Protocol Overview:
-
RNA Quality Control: Assess the quality of the isolated RNA using an Agilent Bioanalyzer or similar instrument to ensure high integrity (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the this compound treated group and the vehicle control.[1][6][7]
-
Conclusion
The provided protocols offer a comprehensive framework for assessing the impact of this compound on gene expression. As the inactive isomer, it is anticipated that this compound will not induce significant changes in gene expression compared to a vehicle control. This makes it an essential tool for validating the specific epigenetic-modifying effects of its active counterpart, (E)-JIB-04, ensuring that observed biological phenomena are directly attributable to the inhibition of JmjC histone demethylases.
References
- 1. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (Z)-JIB-04 and Unexpected Cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity in their cell-based experiments with the Jumonji histone demethylase inhibitor, (Z)-JIB-04. This guide provides troubleshooting steps, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant cytotoxicity when treated with this compound, which is supposed to be the inactive isomer. What could be the cause?
This is a common and important observation. Since this compound is the significantly less active isomer of the pan-Jumonji domain-containing histone demethylase (JHDM) inhibitor JIB-04, high cytotoxicity is unexpected and warrants investigation.[1][2][3] The primary reasons can be categorized into three main areas: issues with the compound itself, problems with the experimental setup, or specific sensitivities of your cell line.
Potential causes include:
-
Compound Isomerization or Impurity: The (Z)-isomer may have converted to the active (E)-isomer over time or the stock may contain impurities.
-
Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) may be at a cytotoxic concentration.[4]
-
Off-Target Effects at High Concentrations: Even inactive isomers can exhibit off-target effects when used at high concentrations.
-
Cell Line Sensitivity: Your specific cell line may be unusually sensitive to the compound or its vehicle.
-
General Cell Culture Issues: Underlying problems like mycoplasma contamination or poor cell health can exacerbate sensitivity to any treatment.[5]
Q2: What is the known mechanism of action for the active isomer, (E)-JIB-04?
(E)-JIB-04 is a pan-selective inhibitor of the Jumonji C (JmjC) family of histone demethylases.[1][6] Unlike many other inhibitors, it is not a competitive inhibitor of the co-factor α-ketoglutarate.[6] By inhibiting JHDMs, it prevents the removal of methyl groups from histone lysine (B10760008) residues (e.g., H3K4me3, H3K9me3, H3K27me3), leading to alterations in gene expression.[7][8] This often results in the downregulation of pro-proliferative genes and the upregulation of anti-proliferative or pro-apoptotic genes, leading to cell cycle arrest and selective cell death in cancer cells.[7][9]
Q3: At what concentration is vehicle (DMSO) toxicity a concern?
Most cell lines can tolerate DMSO up to 0.5% (v/v), but some sensitive or primary cell lines may show stress or toxicity at concentrations as low as 0.1%.[4] It is crucial to perform a vehicle-only dose-response experiment to determine the maximum non-toxic concentration for your specific cell line and experimental duration.[4]
Troubleshooting Guide
If you are observing unexpected cytotoxicity with this compound, follow this step-by-step guide to identify the root cause.
Step 1: Verify Compound and Reagent Integrity
The first step is to rule out any issues with the compound itself or the reagents used.
-
Check for Isomerization: this compound can potentially isomerize to the active (E)-JIB-04 upon exposure to light or certain solvent conditions. Protect the compound from light and use fresh dilutions.
-
Assess Purity: The compound powder or stock solution may contain cytotoxic impurities from synthesis or degradation. Purity should be assessed via analytical methods.
-
Test a Fresh Stock: If possible, purchase a new lot of this compound from a reputable supplier and repeat the experiment.
-
Evaluate Vehicle Toxicity: Run a control experiment with cells treated with the vehicle (e.g., DMSO) at all concentrations used in your main experiment.[4]
Step 2: Scrutinize Experimental Conditions
Minor variations in experimental protocol can lead to significant differences in results.
-
Review Assay Choice: Ensure your cytotoxicity assay is not prone to artifacts. For example, compounds that are colored or autofluorescent can interfere with absorbance or fluorescence-based readouts (e.g., MTT, resazurin).[4] Including a "no-cell" control with the compound can help identify such interference.[4]
-
Confirm Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent and appropriate density. Over-confluent or sparsely seeded cultures can respond differently to treatment.
-
Rule out Contamination: Perform routine checks for mycoplasma and bacterial contamination, as these can sensitize cells to chemical treatments.[5]
Step 3: Investigate Cell-Line Specific Effects
If the compound and protocol are sound, the issue may lie with the biological system.
-
Test in a Different Cell Line: Use a cell line known to be robust or one for which JIB-04 data has been published to see if the effect is reproducible.
-
Consider Off-Target Effects: At high concentrations, this compound might engage with other cellular targets, leading to toxicity. Perform a dose-response experiment over a very wide concentration range to identify a potential therapeutic window.
-
Validate On-Target Engagement: While this compound is considered inactive, you can use its active counterpart, (E)-JIB-04, to confirm that the intended pathway is druggable in your cell line. A lack of effect from (E)-JIB-04 at established active concentrations could point to unique characteristics of your cell model.
Quantitative Data Summary
The active isomer, (E)-JIB-04, is a pan-JHDM inhibitor with varying potency against different family members. The Z-isomer is considered inactive.[3]
Table 1: In Vitro Inhibitory Activity (IC50) of (E)-JIB-04 Against JHDM Enzymes
| Target Enzyme | IC50 (nM) |
| JARID1A (KDM5A) | 230 |
| JMJD2A (KDM4A) | 445 |
| JMJD2B (KDM4B) | 435 |
| JMJD2C (KDM4C) | 1100 |
| JMJD2D (KDM4D) | 290 |
| JMJD2E (KDM4E) | 340 |
| JMJD3 (KDM6B) | 855 |
| Data compiled from multiple sources.[9][10] |
Table 2: Reported Anti-proliferative Activity of (E)-JIB-04 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| H358 | Lung Cancer | ~100 nM |
| A549 | Lung Cancer | ~250 nM |
| Various | Prostate Cancer | As low as 10 nM |
| Data is cell-line and assay-dependent.[1][9] |
Key Experimental Protocols
Protocol 1: Assessing Compound Purity by HPLC-MS
This protocol allows for the verification of the purity and identity of your this compound stock.
-
Preparation of Standard: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile). Dilute to a working concentration of 10 µg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Analysis: Look for the expected molecular ion peak for JIB-04 (C17H14ClN5, expected m/z [M+H]⁺ ≈ 324.09). Quantify the area of the main peak relative to any impurity peaks in the UV chromatogram. Purity should ideally be >95%.
-
Protocol 2: Standard Cytotoxicity Assay with Vehicle and No-Cell Controls
This protocol describes a standard assay using a reagent like resazurin (B115843) to measure cell viability, incorporating essential controls.
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Preparation: Perform a serial dilution of this compound and the vehicle (e.g., DMSO) in culture medium. Ensure the final vehicle concentration is constant across all wells and does not exceed the non-toxic limit (e.g., 0.5%).
-
Plate Layout (Critical Controls):
-
Untreated Cells: Cells with medium only.
-
Vehicle Control: Cells treated with the highest concentration of vehicle used.
-
Test Compound: Cells treated with serially diluted this compound.
-
Medium Blank: Wells with medium only (no cells) to measure background.
-
No-Cell Compound Control: Wells with medium and the highest concentration of this compound (no cells) to check for compound interference with the assay reagent.
-
-
Incubation: Treat cells for the desired duration (e.g., 48-72 hours).
-
Assay: Add the viability reagent (e.g., CellTiter-Blue®, PrestoBlue™) according to the manufacturer's instructions. Incubate until color/fluorescence develops.
-
Measurement: Read fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
Analysis: Subtract the medium blank from all readings. Compare the vehicle control to the untreated control to assess solvent toxicity. Compare the test compound readings to the vehicle control to determine the cytotoxic effect.
Visualizations
Caption: Simplified signaling pathway of the active JIB-04 isomer.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Logical relationships between causes and diagnostic tests.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
optimizing (Z)-JIB-04 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of (Z)-JIB-04, a pan-selective Jumonji histone demethylase inhibitor. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][2][3] It does not compete with the cofactor α-ketoglutarate but is competitive with iron and potentially the histone substrate.[3] By inhibiting JHDMs, JIB-04 leads to an increase in the methylation levels of histone lysines, such as H3K4, H3K9, and H3K36, thereby modulating gene expression.[4]
Q2: What are the known off-target effects of this compound?
While JIB-04 is selective for JmjC histone demethylases over other cellular hydroxylases, high concentrations may lead to off-target effects.[3] Potential off-target effects can include cytotoxicity, induction of apoptosis, and activation of autophagy.[1] It is crucial to determine the optimal concentration for your specific cell type and experimental setup to minimize these effects.
Q3: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration of JIB-04 is cell-type dependent and should be determined empirically. A dose-response experiment is recommended. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and assess both the desired on-target effect (e.g., increase in histone methylation) and cytotoxicity.[4] For many cancer cell lines, IC50 values for growth inhibition range from 10 nM to a few micromolars.[5][6]
Q4: What are the signs of cytotoxicity to watch for?
Signs of cytotoxicity include a significant reduction in cell viability, changes in cell morphology (e.g., rounding, detachment), and induction of apoptosis markers. Cell viability can be quantitatively assessed using assays like MTS, MTT, or CCK-8.[2][4][5] Lactate dehydrogenase (LDH) release assays can also be used to measure cytotoxicity.[4]
Troubleshooting Guide
Issue 1: High Cell Death or Unexpected Cytotoxicity
-
Possible Cause: The concentration of JIB-04 is too high for the specific cell line being used.
-
Solution: Perform a dose-response curve to determine the IC50 value for your cells. Start with a lower concentration range and titrate up. For example, in Human Aortic Smooth Muscle Cells (HASMCs), concentrations below 1 µmol/L showed little toxicity.[4]
Issue 2: Inconsistent or Non-reproducible Results
-
Possible Cause 1: Variability in cell seeding density.
-
Solution 1: Ensure a consistent number of cells are plated in each well. Use a hemocytometer or an automated cell counter for accurate cell counting.
-
Possible Cause 2: Inconsistent drug preparation.
-
Solution 2: Prepare fresh stock solutions of JIB-04 in a suitable solvent like DMSO and aliquot for single use to avoid repeated freeze-thaw cycles.[1]
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution 3: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS.
Issue 3: No Observable Effect of JIB-04 Treatment
-
Possible Cause 1: The concentration of JIB-04 is too low.
-
Solution 1: Increase the concentration of JIB-04 based on published data for similar cell types or your own dose-response experiments. Effective concentrations can be as low as 0.1 µmol/L to show an increase in histone methylation.[4]
-
Possible Cause 2: Insufficient incubation time.
-
Solution 2: The effects of JIB-04 on histone methylation and downstream processes may take time to become apparent. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[4]
-
Possible Cause 3: The target JHDM is not expressed or is expressed at very low levels in your cell line.
-
Solution 3: Verify the expression of the target JmjC histone demethylases in your cell line using techniques like Western blotting or qPCR.
Data Presentation
Table 1: IC50 Values of this compound in Various JHDMs (in vitro)
| JHDM Target | IC50 (nM) |
| JARID1A | 230 |
| JMJD2E | 340 |
| JMJD3 | 855 |
| JMJD2A | 445 |
| JMJD2B | 435 |
| JMJD2C | 1100 |
| JMJD2D | 290 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Table 2: Recommended Concentration Ranges for Initial Screening
| Cell Type Category | Starting Concentration Range (µM) | Notes |
| Cancer Cell Lines | 0.01 - 10 | Highly variable sensitivity. Determine IC50 for each line. |
| Normal/Primary Cells | 0.1 - 5 | Generally less sensitive than cancer cells. Monitor for cytotoxicity. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using CCK-8 Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of culture medium.[4]
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is 0, 0.1, 0.25, 0.5, 1, 2.5, 5, and 10 µmol/L.[4] Remove the old medium from the wells and add 100 µL of the JIB-04 containing medium.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[4]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[4]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control (0 µM JIB-04).
Protocol 2: Western Blot for Histone Methylation
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the determined optimal time.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 10-20 µg of histone extract on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific histone methylation marks (e.g., H3K36me2, H3K36me3, H3K9me1/2/3) and a loading control (e.g., total Histone H3) overnight at 4°C.[4]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in histone methylation.
Visualizations
Caption: Mechanism of action of this compound leading to cellular effects.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
issues with (Z)-JIB-04 solubility in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (Z)-JIB-04, with a focus on addressing its limited solubility in aqueous media.
Critical Clarification: (E) vs. (Z) Isomers of JIB-04
Before proceeding, it is crucial to distinguish between the two isomers of JIB-04. The user query specified This compound . According to multiple suppliers and research articles, the (Z)-isomer of JIB-04 is considered epigenetically inactive .[1][2][3] The active, pan-selective Jumonji histone demethylase inhibitor is the (E)-isomer .[1]
This guide will provide solubility and handling information relevant to both isomers, but researchers intending to inhibit histone demethylases should ensure they are using the (E)-JIB-04 isomer. The (Z)-isomer may be used as a negative control in experiments.
Troubleshooting Guide: Solubility and Precipitation
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Q1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: this compound is documented as being insoluble in water and ethanol.[4][5] Direct dissolution in aqueous media is not a viable method and will result in suspension, not a true solution. The standard and required procedure is to first prepare a high-concentration stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO).[2][6]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. Several factors can contribute to this.[7][8]
Troubleshooting Steps:
-
Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically ≤0.1%, to avoid solvent toxicity and minimize precipitation.
-
Pre-warm the Aqueous Medium: Always pre-warm your cell culture medium or buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock. Temperature shifts are a major cause of precipitation.[8]
-
Add Stock to Medium (Not Vice-Versa): Add the small volume of DMSO stock solution directly into the larger volume of pre-warmed aqueous medium while gently mixing. Do not add aqueous buffer to your concentrated DMSO stock.
-
Mix Gently but Thoroughly: After adding the DMSO stock to the medium, mix immediately by gently pipetting or inverting the tube. Avoid vigorous vortexing, which can cause proteins in the medium to foam and denature.[9]
-
Lower the Final Working Concentration: The concentration of this compound you are trying to achieve may exceed its solubility limit in the final aqueous solution, even with a small amount of DMSO. Try using a lower final concentration.
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can lower its solvating power. Use fresh, anhydrous, sterile-filtered DMSO for preparing your stock solutions.[4]
-
Prepare Solutions Fresh: It is best practice to prepare the final working solution immediately before use.[6] Storing diluted aqueous solutions of this compound is not recommended as the compound may precipitate over time.
Workflow for Preparing Aqueous Working Solutions
The following diagram illustrates the recommended workflow for preparing a final working solution of this compound from a DMSO stock to minimize the risk of precipitation.
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Flowchart: Precipitation Issues
If you encounter precipitation, use this flowchart to diagnose the potential cause.
Caption: Diagnostic flowchart for this compound precipitation.
Frequently Asked Questions (FAQs)
Q3: What is the solubility of this compound?
A3: The solubility of this compound is highly dependent on the solvent. It is generally considered insoluble in aqueous solutions but soluble in DMSO.
| Solvent | Solubility Data | Source(s) |
| Water | Insoluble | [4][5] |
| Ethanol | Insoluble | [4][5] |
| DMSO | ≥ 6 mg/mL (~19.4 mM) | [3] |
| DMSO | 25 mg/mL (~81 mM) | [5] |
| DMSO | 62 mg/mL (~200.8 mM) | [4] |
Note: Solubility in DMSO can vary between batches and is affected by the purity and water content of the solvent. Using fresh, high-quality DMSO is recommended.[3][4]
Q4: How should I store this compound?
A4:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[10]
-
DMSO Stock Solution: Aliquot into single-use tubes to prevent repeated freeze-thaw cycles and store at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[3][11]
-
Aqueous Working Solutions: These are unstable and should be prepared fresh for immediate use.[6] Storage is not recommended.
Q5: What is the mechanism of action for JIB-04?
A5: The active (E)-isomer of JIB-04 is a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing family of histone lysine (B10760008) demethylases (KDMs).[11][12] By inhibiting these enzymes, JIB-04 prevents the removal of methyl groups from histone lysine residues (e.g., H3K4, H3K9, H3K27).[13] This inhibition alters gene expression and can affect numerous downstream signaling pathways, including the PI3K/AKT pathway, leading to effects like cell cycle arrest and apoptosis in cancer cells.[12][14][15]
Signaling Pathway of JIB-04 Inhibition
The following diagram illustrates the inhibitory effect of the active (E)-JIB-04 isomer on the KDM-AKT signaling axis.
Caption: (E)-JIB-04 inhibits KDMs, altering histone methylation and downstream pathways like AKT.
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 308.76 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 20 mM stock solution, you will need 6.175 mg of this compound per 1 mL of DMSO.
-
Calculation: 0.020 mol/L * 308.76 g/mol = 6.175 g/L = 6.175 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile tube.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath can be used.[10] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. Store these aliquots at -80°C for long-term use.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
Materials:
-
20 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile polypropylene (B1209903) tube
Procedure:
-
Thaw Stock: Remove one aliquot of the 20 mM stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium in a 37°C water bath.
-
Dilution: This protocol requires a 1:2000 dilution of the stock solution.
-
For a final volume of 10 mL, you will need 5 µL of the 20 mM stock solution.
-
Calculation: (10 µM * 10 mL) / 20,000 µM = 0.005 mL = 5 µL
-
-
Mixing: Add 10 mL of the pre-warmed medium to a sterile tube. Pipette the 5 µL of DMSO stock directly into the medium. Immediately cap the tube and mix by inverting it 5-10 times. Do not vortex.
-
Final Concentration Check: The final concentration of DMSO in this preparation is 0.05% (5 µL in 10,005 µL total volume), which is well below the typical toxicity limit for most cell lines.
-
Application: Use the freshly prepared 10 µM working solution immediately for your experiment. Do not store.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. JIB 04 |Jumonji histone demethylase inhibitor | Hello Bio [hellobio.com]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
batch-to-batch variability of (Z)-JIB-04 from suppliers
Welcome to the technical support center for (Z)-JIB-04. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the batch-to-batch variability of this compound from various suppliers.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of JIB-04 in our cell-based assays between batches from different suppliers. What could be the cause?
A1: Batch-to-batch variability in the efficacy of JIB-04 is a known issue that can often be attributed to the presence of its geometric isomers. JIB-04 exists as two isomers: (E)-JIB-04, which is the active form, and this compound, which has been reported to be inactive in epigenetic analyses.[1][2] Different synthetic and purification processes used by suppliers can result in varying ratios of these two isomers. A higher percentage of the inactive (Z)-isomer will lead to a weaker observed biological effect and a higher apparent IC50 value. It is crucial to verify the isomeric purity of each new batch.
Q2: Our current batch of JIB-04 shows lower than expected activity, even though the supplier's Certificate of Analysis (CoA) states >98% purity by HPLC. Why might this be?
A2: A standard HPLC purity analysis might not distinguish between the (E) and (Z) isomers of JIB-04 if the method is not specifically developed for their separation.[3] The CoA purity value likely represents the total compound purity, including both active and inactive isomers. Therefore, a batch can be >98% pure chemically but have a low percentage of the active (E)-isomer, leading to reduced biological activity. We recommend performing an independent analysis to quantify the isomeric ratio.
Q3: Are there other factors besides isomeric composition that can contribute to batch-to-batch variability?
A3: Yes. Besides the critical E/Z isomer ratio, other factors can include:
-
Presence of Impurities: Residual solvents, starting materials, or by-products from the synthesis can have cytotoxic or other confounding effects.
-
Compound Stability and Storage: JIB-04 should be stored at -20°C as a powder.[4] Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[5] Degradation can lead to loss of activity.
-
Solubility Issues: Inconsistent dissolution of the compound can lead to inaccurate concentrations in your experiments. Ensure the compound is fully dissolved before use.
Q4: We have observed differences in in vivo toxicity with JIB-04 from different suppliers, even when in vitro results were similar. What could explain this?
A4: This phenomenon has been noted by other researchers.[6] Differences in in vivo toxicity, despite comparable in vitro IC50 values, could be due to impurities that are not cytotoxic in short-term cell culture but cause adverse effects in an animal model. Formulation differences and the presence of excipients in the supplied compound could also play a role. A thorough characterization of each batch is essential before beginning in vivo studies.
Troubleshooting Guide
If you are experiencing inconsistent results with JIB-04, this guide provides a systematic approach to identifying the source of the problem.
Problem: Inconsistent IC50 Values or Loss of Expected Biological Effect
| Potential Cause | Recommended Action |
| High percentage of inactive (Z)-isomer | 1. Request the E/Z isomer ratio data from the supplier. 2. Perform an independent HPLC analysis capable of separating the (E) and (Z) isomers (see Protocol 1). 3. If the batch has a low E/Z ratio, acquire a new batch from a reliable supplier and perform validation. |
| Compound Degradation | 1. Ensure the compound has been stored correctly (powder at -20°C, DMSO stocks at -80°C). 2. Prepare fresh stock solutions from the powder. 3. Protect from light and repeated freeze-thaw cycles. |
| Inaccurate Concentration | 1. Verify calculations for stock and working solutions. 2. Ensure complete dissolution of the compound. Gentle warming or sonication can help.[7] 3. Calibrate pipettes and other measurement instruments. |
| Changes in Experimental System | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density and assay conditions (e.g., incubation time, media). 3. Run a positive control with a previously validated batch of JIB-04 if available. |
Data Presentation: Representative Batch Analysis
Since direct comparative data from suppliers is not publicly available, the following table represents a hypothetical analysis of three different batches of JIB-04 to illustrate potential variability.
| Parameter | Supplier A (Batch 1) | Supplier B (Batch 2) | Supplier C (Batch 3) | Method |
| Purity (Total) | 99.1% | 98.5% | 99.5% | HPLC |
| Identity Confirmed | Yes | Yes | Yes | LC-MS, 1H-NMR |
| (E)/(Z) Isomer Ratio | 95:5 | 70:30 | >99:1 | Chiral HPLC |
| Biological Activity (IC50 in A549 cells) | 1.5 µM | 4.8 µM | 1.2 µM | MTT Assay |
| Observed Downstream Effect | Increased H3K27me3 | Minor increase in H3K27me3 | Strong increase in H3K27me3 | Western Blot |
This is a hypothetical data table created for illustrative purposes.
Experimental Protocols
Protocol 1: HPLC Analysis for (E)/(Z) Isomer Ratio
This protocol provides a general framework for separating the (E) and (Z) isomers of JIB-04. Specific conditions may need to be optimized.
-
Column: A chiral stationary phase column (e.g., Chiralpak series) is recommended for separating geometric isomers.
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is often effective. The exact ratio may require optimization.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers absorb, such as 334 nm.[8]
-
Sample Preparation: Prepare a 1 mg/mL solution of JIB-04 in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas for the (E) and (Z) isomers to determine their relative percentages.
Protocol 2: Cell-Based Assay for Biological Activity (MTT Assay)
This protocol is for determining the IC50 value of JIB-04 in a cancer cell line (e.g., A549 lung cancer cells).[9]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a 2X serial dilution of JIB-04 in culture medium, ranging from approximately 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the JIB-04 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 3: Western Blot for Target Engagement
This protocol verifies that JIB-04 is engaging its target by assessing changes in histone methylation.
-
Treatment: Treat cells (e.g., PLC/PRF/5 hepatocellular carcinoma cells) with an effective concentration of JIB-04 (e.g., 6 µM) and a vehicle control for 24-48 hours.[10]
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts (e.g., 10-15 µg) on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against a relevant histone mark (e.g., H3K27me3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3). An increase in the methylation mark is expected with JIB-04 treatment.[10]
Visualizations
Caption: Signaling pathway of (E)-JIB-04 action.
Caption: Experimental workflow for validating a new batch of JIB-04.
Caption: Troubleshooting decision tree for JIB-04 variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Chromatographic separation and NMR characterization of the isomers of MMB-4, a bis-(pyridiniumaldoxime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doc.abcam.com [doc.abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in experiments using (Z)-JIB-04
Welcome to the technical support center for (Z)-JIB-04. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments utilizing this compound as a negative control. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is the inactive Z-isomer of JIB-04, a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2] The active form is the E-isomer, which demonstrates anti-proliferative and cancer-selective activity.[1] this compound is used as a negative control in experiments to ensure that the observed effects are due to the specific inhibitory activity of the E-isomer and not due to off-target effects of the chemical scaffold.[1][3]
Q2: At what concentration should I use this compound as a negative control?
As a best practice, this compound should be used at the same concentration as the active E-isomer. This ensures that any potential non-specific effects related to the compound's concentration can be accounted for. For example, in studies measuring gene expression and cell viability, both isomers have been used at concentrations such as 500 nM.[1]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[4] Stock solutions in solvent can be stored at -80°C for up to one year, or at -20°C for up to one month.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Q4: What is the solubility of this compound?
This compound is soluble in DMSO.[4] One supplier indicates a solubility of 8 mg/mL in fresh, non-moisture-absorbing DMSO.[4] For in vivo experiments, specific formulations are available.[5]
Q5: Is there known lot-to-lot variability with this compound?
While specific data on lot-to-lot variability of this compound is not extensively published, it is a potential source of experimental inconsistency for any chemical compound. It is recommended to qualify new batches of this compound to ensure consistency with previous lots, particularly for long-term studies.
Q6: Are there any known off-target effects of this compound?
This compound is generally considered inactive in epigenetic analyses.[2][5][6] Studies have shown that unlike the E-isomer, it does not significantly alter gene expression or inhibit Jumonji demethylase activity.[1] However, as with any chemical compound, the possibility of unforeseen off-target effects cannot be entirely ruled out, especially at high concentrations.
Troubleshooting Guide
Variability in experimental results can be a significant challenge. Below are common issues and recommended solutions when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Reagent Variability: Batch-to-batch differences in this compound, media, or other reagents. | Qualify new batches of critical reagents. Maintain detailed records of lot numbers. |
| Cell-Based Assay Complexity: Variations in cell passage number, plating density, or cell health. | Use a consistent cell passage number. Ensure uniform cell seeding and monitor cell viability. | |
| Operator-Dependent Variability: Differences in pipetting, incubation times, or washing steps. | Adhere strictly to a detailed standard operating procedure (SOP). Use calibrated pipettes and consider automated liquid handling for critical steps. | |
| Unexpected cellular effects observed with this compound | Compound Purity: The this compound may contain traces of the active E-isomer. | Purchase from a reputable supplier that provides a certificate of analysis with purity data (e.g., HPLC). |
| High Compound Concentration: At high concentrations, even inactive compounds can have non-specific effects. | Perform a dose-response curve to ensure the chosen concentration is appropriate and not causing general toxicity. | |
| Solvent Effects: The vehicle (e.g., DMSO) may be affecting the cells. | Ensure the final concentration of the solvent is consistent across all conditions (including untreated controls) and is below the level known to cause cellular toxicity. | |
| Precipitation of this compound in culture media | Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous media. | Prepare fresh dilutions from a concentrated stock in DMSO just before use. Ensure the final DMSO concentration is low and compatible with your cell line. If precipitation occurs during preparation, gentle warming and/or sonication may aid dissolution.[5] |
Experimental Protocols & Data
This compound as a Negative Control in Cell Viability Assays
This protocol is adapted from methodologies where the inactive isomer is used to confirm the specificity of the active compound.
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Treatment: Treat cells with a range of concentrations of this compound, alongside the same concentrations of the active E-isomer and a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTS or MTT assay.
-
Data Analysis: Compare the viability of cells treated with this compound to the vehicle control and the E-isomer-treated cells. No significant change in viability is expected for the this compound treated cells.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of the active E-isomer of JIB-04 against various Jumonji histone demethylases. The (Z)-isomer is inactive at these concentrations.[4][6][7][8]
| Target Enzyme | IC50 (nM) |
| JARID1A | 230 |
| JMJD2E | 340 |
| JMJD2B | 435 |
| JMJD2A | 445 |
| JMJD3 | 855 |
| JMJD2C | 1100 |
| JMJD2D | 290 |
Visualizations
Signaling Pathways Affected by Active JIB-04 (E-Isomer)
The following diagram illustrates some of the key signaling pathways reported to be modulated by the active E-isomer of JIB-04. The inactive Z-isomer does not produce these effects.
Caption: Signaling pathways modulated by the active (E)-isomer of JIB-04.
Experimental Workflow for Using this compound as a Negative Control
This diagram outlines a typical experimental workflow for utilizing this compound to validate the specificity of the active E-isomer.
Caption: Workflow for using this compound as a negative control.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting unexpected or inconsistent experimental outcomes.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: (Z)-JIB-04 and Fluorescence-Based Assays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential interference of (Z)-JIB-04 in fluorescence-based assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the inactive Z-isomer of JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][][3][4] The active E-isomer of JIB-04 is a valuable tool in cancer research for its ability to selectively inhibit cancer cell growth.[4] this compound, being inactive in epigenetic analysis, is often used as a negative control in experiments to ensure that the observed effects are due to the specific inhibitory activity of the E-isomer and not due to off-target or non-specific effects of the chemical scaffold.[1]
Q2: Could this compound interfere with my fluorescence-based assay?
While this compound is biologically inactive as a JHDM inhibitor, its chemical structure, a pyridine (B92270) hydrazone, suggests that it may have inherent physicochemical properties that could interfere with fluorescence-based assays. The two primary mechanisms of interference are:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength of your fluorophore and emit its own fluorescence, leading to an artificially high signal (false positive).
-
Fluorescence Quenching: The compound may absorb the excitation light intended for your fluorophore or absorb the emitted light from the fluorophore, resulting in a decreased signal (false negative).
Q3: Has the autofluorescence or quenching potential of this compound been characterized?
Specific, publicly available data on the excitation and emission spectra of this compound is limited. However, compounds with similar pyridine hydrazone structures are known to exhibit fluorescence, typically in the blue-green region of the spectrum. Additionally, pyridine-containing compounds can act as fluorescence quenchers. Therefore, it is crucial to experimentally determine if this compound interferes with your specific assay conditions.
Q4: What are the first steps I should take if I suspect interference from this compound?
The first step is to perform a set of control experiments to determine if this compound is autofluorescent or if it quenches the signal of your fluorophore under your specific assay conditions. Detailed protocols for these control experiments are provided in the Troubleshooting Guide section.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your fluorescence-based assays.
Step 1: Assess Autofluorescence of this compound
Objective: To determine if this compound emits a fluorescent signal at the excitation and emission wavelengths used in your assay.
Experimental Protocol:
-
Prepare Control Wells:
-
Blank: Assay buffer only.
-
This compound Control: Assay buffer + this compound at the highest concentration used in your experiment.
-
Positive Control (Optional but recommended): Your fluorophore in assay buffer.
-
-
Plate Setup: Add the prepared solutions to a multi-well plate suitable for fluorescence measurements (e.g., black, clear-bottom plates).
-
Measurement: Read the fluorescence of the plate using the same instrument settings (excitation/emission wavelengths, gain, etc.) as your main experiment.
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from the "this compound Control" wells.
-
A significant signal in the "this compound Control" wells indicates that the compound is autofluorescent under your assay conditions.
-
Data Presentation: Example Autofluorescence Data
| Sample | Concentration (µM) | Average Fluorescence Units (RFU) |
| Blank | 0 | 50 |
| This compound | 10 | 500 |
| This compound | 25 | 1200 |
| This compound | 50 | 2500 |
Note: This is example data. Your results will vary based on the compound concentration, buffer, and instrument settings.
Step 2: Assess Fluorescence Quenching by this compound
Objective: To determine if this compound reduces the fluorescence signal of your probe.
Experimental Protocol:
-
Prepare Control Wells:
-
Fluorophore Only: Assay buffer + your fluorescent probe.
-
Fluorophore + this compound: Assay buffer + your fluorescent probe + this compound at various concentrations.
-
Blank: Assay buffer only.
-
-
Plate Setup: Add the prepared solutions to a multi-well plate.
-
Measurement: Read the fluorescence of the plate.
-
Data Analysis:
-
Subtract the "Blank" reading from all wells.
-
If the fluorescence of the "Fluorophore + this compound" wells is significantly lower than the "Fluorophore Only" wells, quenching is occurring.
-
Data Presentation: Example Quenching Data
| This compound Concentration (µM) | Average Fluorescence Units (RFU) | % Quenching |
| 0 (Fluorophore Only) | 10000 | 0% |
| 10 | 8500 | 15% |
| 25 | 6000 | 40% |
| 50 | 3000 | 70% |
Note: This is example data. Your results will vary.
Mitigation Strategies
If you have confirmed that this compound is interfering with your assay, consider the following strategies:
-
Background Subtraction: For autofluorescence, you can subtract the signal from the "this compound Control" wells from your experimental wells. This is most effective when the autofluorescence is low to moderate.
-
Use a Lower Concentration of this compound: If possible, reduce the concentration of this compound to a level where interference is minimized while still serving as an effective negative control.
-
Change Fluorophore: If significant interference persists, consider switching to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance or emission of this compound. Red-shifted fluorophores are often a good choice as many small molecules have lower interference at longer wavelengths.
-
Use a Different Assay Technology: If fluorescence-based detection proves problematic, consider alternative detection methods such as luminescence, absorbance, or label-free technologies.
Visualizations
Signaling Pathway
Caption: Simplified pathway of JmjC histone demethylase activity and its inhibition by (E)-JIB-04.
Experimental Workflows
Caption: A logical workflow for identifying and addressing potential fluorescence interference.
Caption: Illustration of autofluorescence and fluorescence quenching mechanisms.
References
addressing precipitation of (Z)-JIB-04 in cell culture media
Welcome to the technical support center for (Z)-JIB-04. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on addressing challenges related to its precipitation in cell culture media.
Troubleshooting Guide: Precipitation of this compound in Cell Culture Media
Precipitation of this compound in your cell culture media can significantly impact experimental outcomes. This guide provides a step-by-step approach to identify the cause and resolve the issue.
Question: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
Answer:
Precipitation can occur due to several factors, primarily related to the low aqueous solubility of this compound. Follow this troubleshooting workflow to diagnose and solve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is practically insoluble in water and ethanol.[3] For optimal results, use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[1][3]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: The solubility of this compound in DMSO is reported to be as high as 8 mg/mL (25.91 mM).[1] However, to ensure complete dissolution and stability, preparing a stock solution in the range of 1-10 mM is a common practice.
Q3: My this compound precipitated immediately upon addition to the cell culture medium. Why did this happen?
A3: This is likely due to the poor aqueous solubility of this compound. When a concentrated DMSO stock is added directly to an aqueous medium, the compound can rapidly come out of solution. To avoid this, it is crucial to follow a proper dilution protocol, such as adding the stock solution dropwise to pre-warmed media while gently vortexing or swirling.
Q4: Does the presence of serum in the cell culture medium affect the solubility of this compound?
A4: Serum proteins can sometimes help to stabilize hydrophobic compounds in culture media. However, high concentrations of serum could also potentially interact with the compound and contribute to precipitation. If you suspect serum is a factor, you can try reducing the serum percentage or testing the compound in a serum-free medium.
Q5: Is there a difference between the this compound and (E)-JIB-04 isomers?
A5: Yes, this is a critical point. This compound and (E)-JIB-04 are geometric isomers. The (E)-isomer is the active form that acts as a pan-selective inhibitor of Jumonji histone demethylases.[4] The (Z)-isomer is generally considered to be inactive in epigenetic analyses.[5] Ensure you are using the correct isomer for your experiments.
Q6: Can I use co-solvents to improve the solubility of this compound in my experiments?
A6: While not standard for in vitro cell culture, in vivo studies often use co-solvents to improve the solubility of JIB-04.[6] Formulations may include PEG300 and Tween-80.[5][7] If you are facing significant solubility issues, you could consider adapting such a formulation for your in vitro experiments, but this would require careful validation to ensure the co-solvents do not affect your cells.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 8 | 25.91 | Use fresh, anhydrous DMSO.[1] |
| Water | Insoluble | Insoluble | [3] |
| Ethanol | Insoluble | Insoluble | [3] |
Table 2: Example In Vivo Formulation for Improved Solubility
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| This formulation yields a clear solution of at least 2.08 mg/mL and is provided for reference; it may require optimization for cell culture applications.[6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Use a fresh, unopened vial of anhydrous DMSO.
-
Allow the this compound powder and DMSO to reach room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C or sonicate.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Pre-warm the cell culture medium to 37°C.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the stock solution dropwise.
-
Do not exceed a final DMSO concentration of 0.5% in the cell culture medium, as higher concentrations can be toxic to cells. A final concentration of 0.1% DMSO is generally recommended.
-
Visually inspect the medium for any signs of precipitation.
-
Add the this compound-containing medium to your cells immediately.
Signaling Pathway
This compound's active counterpart, (E)-JIB-04, is a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. By inhibiting these enzymes, it can influence various downstream signaling pathways.
Caption: Signaling pathways affected by JIB-04.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. arctomsci.com [arctomsci.com]
- 7. medchemexpress.com [medchemexpress.com]
how to handle inconsistent results with (Z)-JIB-04
Welcome to the technical support center for (Z)-JIB-04. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues that may arise during experimentation.
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent results when working with this compound.
Issue 1: Little to No Biological Activity Observed
-
Question: I've treated my cells with this compound, but I'm not seeing the expected biological effect (e.g., no change in histone methylation, no inhibition of cell growth). What could be the problem?
-
Answer: A primary reason for lack of activity is the use of the incorrect isomer. JIB-04 exists as two isomers: the active (E)-isomer and the inactive (Z)-isomer.[1][2][3][4] Ensure you are using the active (E)-isomer for your experiments. The (Z)-isomer is often used as a negative control.[3][4] Additionally, improper storage or handling can lead to degradation of the compound.
Issue 2: High Variability Between Experiments
-
Question: My results with JIB-04 are highly variable from one experiment to the next. What are the potential causes?
-
Answer: Inconsistent results can stem from several factors related to compound preparation and application:
-
Solubility: JIB-04 has poor solubility in aqueous solutions and is typically dissolved in DMSO.[5][6][7] Ensure the compound is fully dissolved before use. Precipitates in your stock solution can lead to inaccurate dosing. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.[5][7]
-
DMSO Quality: The use of moisture-absorbing DMSO can reduce the solubility of JIB-04. Always use fresh, high-quality DMSO.[5]
-
Cell Density: The initial cell plating density can influence the apparent IC50 value. For cell viability assays, it's crucial to plate cells at a concentration that ensures logarithmic growth during the drug exposure period.[8][9]
-
Issue 3: Off-Target Effects or Unexpected Phenotypes
-
Question: I'm observing unexpected cellular phenotypes that don't seem to align with the known mechanism of JIB-04. How can I investigate this?
-
Answer: While JIB-04 is a pan-selective inhibitor of Jumonji histone demethylases, off-target effects can occur, especially at high concentrations.[5][6][10] Consider the following:
-
Dose-Response: Perform a thorough dose-response experiment to determine the optimal concentration range for your specific cell line and assay. The IC50 can vary significantly between different cell types.[8][10]
-
Gene Expression Analysis: JIB-04 can induce widespread changes in gene expression.[1][8][11] Performing RNA sequencing or qRT-PCR on key target genes can help elucidate the pathways being affected in your system.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with the inactive (Z)-isomer, to distinguish specific effects of JIB-04 from non-specific or vehicle-related effects.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the inactive isomer of JIB-04. The active E-isomer is a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[6][10] It is not a competitive inhibitor of α-ketoglutarate, a cofactor for these enzymes.[1] Instead, it is suggested to disrupt the binding of O2 in the active site of the enzyme.[2] Inhibition of these demethylases leads to changes in histone methylation status, which in turn alters gene expression, leading to effects such as cell cycle arrest, apoptosis, and inhibition of cancer cell growth.[5][8][12]
Q2: What are the recommended storage and handling conditions for JIB-04?
A2: JIB-04 powder should be stored at -20°C for long-term stability (up to 3 years).[5] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[5][7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] Prepare and use solutions on the same day if possible.[7]
Q3: What are the typical working concentrations for JIB-04 in cell culture experiments?
A3: The effective concentration of JIB-04 can vary widely depending on the cell line and the specific assay. IC50 values for growth inhibition in cancer cell lines have been reported to range from as low as 10 nM to several micromolars.[5][8] It is essential to perform a dose-response curve to determine the optimal concentration for your experimental system.
Q4: How does JIB-04 affect signaling pathways?
A4: JIB-04 has been shown to impact several key signaling pathways involved in cancer progression. For example, it can modulate the PI3K-Akt signaling pathway, leading to cell cycle arrest.[12] It has also been reported to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer stem cells.[] Furthermore, JIB-04 treatment can lead to increased DNA damage and deregulation of oncogenic programs.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (JARID1A) | 230 nM | [5][10] |
| IC50 (JMJD2E) | 340 nM | [5][10] |
| IC50 (JMJD3) | 855 nM | [5][10] |
| IC50 (JMJD2A) | 445 nM | [5][10] |
| IC50 (JMJD2B) | 435 nM | [5][10] |
| IC50 (JMJD2C) | 1100 nM | [5][10] |
| IC50 (JMJD2D) | 290 nM | [5][10] |
| Cancer Cell Growth Inhibition (IC50) | 10 nM - 1.84 µM (cell line dependent) | [5][8] |
Key Experimental Protocols
1. Cell Viability (MTS/MTT Assay)
-
Cell Plating: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 1,500-3,000 cells/well).[5][8]
-
Treatment: The following day, treat the cells with a serial dilution of (E)-JIB-04 or the appropriate controls (vehicle, this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 48-96 hours).
-
Assay: Add MTS or MTT reagent according to the manufacturer's protocol.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.[8][9]
2. Western Blot for Histone Methylation
-
Cell Lysis and Histone Extraction: Treat cells with (E)-JIB-04. Lyse the cells and perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the histone methylation mark of interest (e.g., H3K4me3, H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3).
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the histone methylation mark signal to the total histone H3 signal.
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental results with JIB-04.
Caption: Simplified signaling pathway of (E)-JIB-04's mechanism of action.
Caption: Experimental workflow for a cell viability assay using JIB-04.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. JIB 04 |Jumonji histone demethylase inhibitor | Hello Bio [hellobio.com]
- 8. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Item - JIB-04 has a limited effect on host cell transcription. - Public Library of Science - Figshare [plos.figshare.com]
- 12. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison Guide: Validating the Inactivity of (Z)-JIB-04 in a Demethylase Assay
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the inactivity of (Z)-JIB-04, a stereoisomer of the pan-Jumonji histone demethylase (JmjC-KDM) inhibitor JIB-04. The active (E)-isomer of JIB-04 is a potent inhibitor of multiple JmjC histone demethylases, while the (Z)-isomer is reported to be inactive.[1][2][3][4] This distinct difference in activity makes this compound an ideal negative control for experiments involving its active counterpart, ensuring that observed biological effects are due to specific enzyme inhibition.
This guide outlines the necessary signaling pathway context, comparative performance data, and a detailed experimental protocol for an in vitro demethylase assay.
Mechanism of Action: Histone Demethylation by JmjC Enzymes
Jumonji C (JmjC) domain-containing histone demethylases are a large family of enzymes that remove methyl groups from lysine (B10760008) residues on histone tails, a key process in epigenetic regulation.[5][6][7] These enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases.[5][6][7][8] The active inhibitor, (E)-JIB-04, effectively blocks this process, leading to the accumulation of histone methylation and subsequent changes in gene expression.[2][9] In contrast, this compound is unable to inhibit the enzyme, allowing demethylation to proceed normally.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unmasking Specificity: A Comparative Analysis of (Z)-JIB-04 and its Active Analogs in Histone Demethylase Inhibition
A deep dive into the experimental data reveals the critical role of stereochemistry in the activity of JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. This guide provides a detailed comparison of the biologically active (E)-isomer of JIB-04 and its inactive geometric isomer, (Z)-JIB-04, highlighting the latter's utility as a negative control in epigenetic research.
The Jumonji family of histone demethylases are key regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. Small molecule inhibitors of these enzymes, such as JIB-04, are therefore valuable tools for both basic research and therapeutic development. JIB-04 exists as two isomers, (E)-JIB-04 and this compound, which, despite their chemical similarity, exhibit profoundly different biological activities. This guide will objectively compare the performance of this compound to its active counterpart, supported by experimental data, to underscore its role as an essential inactive analog for rigorous scientific inquiry.
Isomer-Specific Inhibition of Jumonji Histone Demethylases
The primary mechanism of action of JIB-04 is the inhibition of JmjC histone demethylases. However, this inhibitory activity is almost exclusively attributed to the (E)-isomer. In vitro biochemical assays consistently demonstrate that (E)-JIB-04 is a potent inhibitor of multiple JmjC family members, while this compound is largely inactive.[1][2]
Biochemical assays measuring the enzymatic activity of JMJD2E, a member of the JmjC family, show strong inhibition by the (E)-isomer of JIB-04, whereas the (Z)-isomer has no effect.[1][2] This isomer-specific inhibition has been confirmed through various methods, including formaldehyde (B43269) release assays and Western blot analysis of histone substrates.[1][2]
| Enzyme | (E)-JIB-04 IC50 (nM) | This compound Activity | Reference |
| JARID1A | 230 | Inactive | [3] |
| JMJD2E | 340 | Inactive | [3] |
| JMJD3 | 855 | Inactive | [3] |
| JMJD2A | 445 | Inactive | [3] |
| JMJD2B | 435 | Inactive | [3] |
| JMJD2C | 1100 | Inactive | [3] |
| JMJD2D | 290 | Inactive | [3] |
Differential Effects on Cellular Processes
The stark difference in biochemical activity between the JIB-04 isomers translates to disparate effects on cellular functions. The (E)-isomer potently inhibits cancer cell growth and viability, an effect not observed with the (Z)-isomer.[1] This highlights that the anti-proliferative effects of JIB-04 are a direct consequence of its histone demethylase inhibitory activity.
Furthermore, studies have shown that only the active (E)-isomer of JIB-04 can sensitize radioresistant non-small cell lung cancer (NSCLC) cells to radiation, while the (Z)-isomer has no such effect.[4]
| Cellular Effect | (E)-JIB-04 | This compound | Cell Line | Reference |
| Inhibition of Cell Viability | Potent Inhibition | ~100-fold less potent | H358 NSCLC | [1] |
| Induction of Apoptosis | Induces Apoptosis | No significant effect | H358 NSCLC | [1] |
| Radiosensitization | Sensitizes to Radiation | No effect | H1299 & A549 NSCLC | [4] |
Isomer-Specific Modulation of Gene Expression
Reflecting its role as a transcriptional regulator, the inhibition of histone demethylases by (E)-JIB-04 leads to significant changes in gene expression. In contrast, the inactive (Z)-isomer does not elicit these transcriptional changes. Gene expression profiling in H358 non-small cell lung cancer cells revealed that the (E)-isomer, but not the (Z)-isomer, up-regulated over 100 genes and down-regulated approximately 20 genes within 4 hours of treatment.[1] These affected genes are primarily involved in the negative regulation of proliferation and cell death.[1]
This isomer-specific gene regulation further solidifies the on-target effect of (E)-JIB-04 and the utility of this compound as a negative control to distinguish specific epigenetic effects from off-target phenomena.
Experimental Protocols
In Vitro Histone Demethylase Activity Assay (Formaldehyde Release)
This assay quantifies the formaldehyde produced as a byproduct of the demethylation reaction.
-
Reaction Mixture: Prepare a reaction mixture containing the recombinant JmjC histone demethylase (e.g., JMJD2E), a trimethylated histone peptide substrate (e.g., H3K9me3), and cofactors (Fe(II), α-ketoglutarate, and ascorbate) in a suitable buffer.
-
Inhibitor Addition: Add (E)-JIB-04, this compound, or DMSO (vehicle control) to the reaction mixture at desired concentrations.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Detection: The formaldehyde produced is measured using a coupled enzymatic reaction with formaldehyde dehydrogenase, which results in the production of a fluorescent signal (NADH).[1] The fluorescence is quantified using a plate reader.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., H358) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of (E)-JIB-04, this compound, or DMSO for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Gene Expression Analysis (qRT-PCR)
This technique is used to quantify the expression levels of specific genes.
-
Cell Treatment: Treat cells (e.g., H358) with (E)-JIB-04, this compound, or DMSO for the desired time.
-
RNA Extraction: Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to measure the amount of amplified DNA. The expression level of the target gene is normalized to a housekeeping gene.
Visualizing the Impact of JIB-04 Isomers
The following diagrams illustrate the experimental workflow for comparing the isomers and the signaling pathway affected by the active compound.
Figure 1. Workflow for comparing JIB-04 isomers.
Figure 2. (E)-JIB-04 mechanism of action.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (E)-JIB-04 and (Z)-JIB-04: Isomer-Specific Inhibition of Jumonji Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the (E) and (Z) isomers of JIB-04, a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (HDMs). Experimental data highlights the critical importance of stereochemistry for the biological activity of this compound, with (E)-JIB-04 demonstrating potent inhibitory effects while (Z)-JIB-04 is largely inactive.
Introduction to JIB-04
JIB-04 is a small molecule inhibitor that targets the JmjC family of histone demethylases, which are α-ketoglutarate and Fe(II)-dependent enzymes crucial for epigenetic regulation.[1] These enzymes play a significant role in various cellular processes, including transcription, and their dysregulation is implicated in numerous diseases, particularly cancer. JIB-04 exists as two geometric isomers, (E)-JIB-04 and this compound, which exhibit profoundly different biological activities.
Comparative Analysis of Biological Activity
Experimental evidence consistently demonstrates that the biological activity of JIB-04 resides almost exclusively in the (E)-isomer. The (Z)-isomer is reported to be inactive or significantly less potent in all tested biological assays.
Enzymatic Activity
(E)-JIB-04 is a pan-selective inhibitor of JmjC histone demethylases, with IC50 values in the nanomolar to low micromolar range against various family members.[2][3] In stark contrast, the (Z)-isomer shows no significant inhibition of JmjC demethylase activity.[1][4] One study observed strong inhibition of JMJD2E enzymatic activity in the presence of the (E)-isomer, but not the (Z)-isomer.[1]
| Target Demethylase | (E)-JIB-04 IC50 (nM) | This compound Activity |
| JARID1A | 230[2][3] | Inactive[1][4] |
| JMJD2A | 445[2][3] | Inactive[1][4] |
| JMJD2B | 435[2][3] | Inactive[1][4] |
| JMJD2C | 1100[2][3] | Inactive[1][4] |
| JMJD2D | 290[2][3] | Inactive[1][4] |
| JMJD2E | 340[2][3] | Inactive[1][4] |
| JMJD3 | 855[2][3] | Inactive[1][4] |
Cellular Activity
The differential activity of the two isomers extends to cellular contexts, where (E)-JIB-04 demonstrates potent anti-proliferative and pro-apoptotic effects in cancer cell lines, while the (Z)-isomer is substantially less active.
Cell Viability: (E)-JIB-04 inhibits the viability of various cancer cell lines with IC50 values in the nanomolar range. In a comparative study, the (Z)-isomer of JIB-04 was found to be nearly 100-fold less potent in inhibiting cell viability.[1]
| Cell-Based Assay | (E)-JIB-04 | This compound |
| Cell Viability | Potent inhibitor (nM IC50)[5] | ~100-fold less potent than (E)-isomer[1] |
| Apoptosis | Induces apoptosis[6][7] | Does not induce apoptosis[1] |
| Cell Cycle | Induces cell cycle arrest (G1/S or G2/M)[5][8] | No significant effect on cell cycle[1] |
| Gene Expression | Modulates transcriptional output[1] | No significant effect on gene expression[1] |
Mechanism of Action
The inhibitory activity of (E)-JIB-04 is attributed to its ability to disrupt the binding of O2 in the active site of JmjC histone demethylases. This mode of action is distinct from many other JmjC inhibitors that act as α-ketoglutarate competitors. The stereochemistry of the (E)-isomer is crucial for its proper orientation within the enzyme's active site to exert its inhibitory effect.
The downstream effects of JmjC inhibition by (E)-JIB-04 include the modulation of key signaling pathways involved in cell growth and survival, such as the PI3K/AKT pathway. Inhibition of JmjC demethylases by (E)-JIB-04 can lead to the suppression of AKT signaling, resulting in cell cycle arrest and apoptosis.[8]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the JIB-04 mechanism of action and a typical experimental workflow for its characterization.
Caption: Mechanism of action for (E)-JIB-04.
Caption: Experimental workflow for comparing isomers.
Experimental Protocols
Histone Demethylase (HDM) Enzymatic Assay
This protocol describes a general method to assess the inhibitory activity of JIB-04 isomers on JmjC histone demethylases.
-
Reagents and Materials:
-
Recombinant JmjC histone demethylase (e.g., JMJD2E)
-
Histone H3 peptide substrate (e.g., H3K9me3)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µM (NH4)2Fe(SO4)2·6H2O)
-
(E)-JIB-04 and this compound dissolved in DMSO
-
Detection reagent (e.g., formaldehyde (B43269) detection kit or antibody-based detection of the demethylated product)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of (E)-JIB-04 and this compound in DMSO.
-
Add the compounds to the assay wells.
-
Add the JmjC enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the demethylase reaction by adding the histone H3 peptide substrate and co-factors.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the demethylase activity using a suitable detection method.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of JIB-04 isomers on the viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., A549, H358)
-
Complete cell culture medium
-
(E)-JIB-04 and this compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of (E)-JIB-04 and this compound for a specified duration (e.g., 72 hours). Include a DMSO-treated control group.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.
-
Conclusion
The comparative analysis of (E)-JIB-04 and this compound unequivocally demonstrates the stereospecificity of JIB-04's inhibitory action. (E)-JIB-04 is a potent, pan-selective inhibitor of JmjC histone demethylases with significant anti-cancer activity, while this compound is largely inactive. This highlights the importance of utilizing the correct, active isomer in experimental settings to ensure accurate and reproducible results. Researchers and drug development professionals should exclusively use (E)-JIB-04 for studies investigating the therapeutic potential of JmjC inhibition.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JIB‑04 induces cell apoptosis via activation of the p53/Bcl‑2/caspase pathway in MHCC97H and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Assessing the Purity and Identity of (Z)-JIB-04 Batches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Z)-JIB-04, the inactive geometric isomer of the pan-selective Jumonji histone demethylase inhibitor JIB-04, with its active counterpart, the (E)-isomer, and other alternative inhibitors. This document outlines key experimental data for performance comparison and details the necessary protocols for assessing the purity and identity of this compound batches, ensuring the reliability and reproducibility of research findings.
Performance Comparison of JIB-04 Isomers and Alternatives
This compound is consistently reported as the inactive or significantly less potent isomer of JIB-04.[1][2][3][4] The biological activity of JIB-04 resides primarily in the (E)-isomer, which actively inhibits Jumonji C (JmjC) domain-containing histone demethylases.[5] This inhibition leads to alterations in gene expression and subsequent anti-cancer effects.[2][6]
Quantitative Activity Data
The following table summarizes the inhibitory activity (IC50) of the active (E)-JIB-04 isomer against various Jumonji demethylases. In contrast, the (Z)-isomer is largely inactive in epigenetic analyses.[1][3]
| Target Demethylase | (E)-JIB-04 IC50 (nM) | Reference(s) |
| JARID1A (KDM5A) | 230 | [7] |
| JMJD2A (KDM4A) | 445 | [7] |
| JMJD2B (KDM4B) | 435 | [7] |
| JMJD2C (KDM4C) | 1100 | [7] |
| JMJD2E (KDM4E) | 340 | [7] |
| JMJD3 (KDM6B) | 855 | [7] |
Comparison with Alternative Jumonji Inhibitors
Several other small molecules have been developed to inhibit Jumonji demethylases. The table below provides a comparison of the potency of (E)-JIB-04 with other inhibitors, GSK-J4 and SD70, in small cell lung cancer (SCLC) cell lines.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| (E)-JIB-04 | SCLC Panel (median) | ~0.5 | [8] |
| GSK-J4 | SCLC Panel (median) | ~2.5 | [8] |
| SD70 | SCLC Panel (median) | ~1.5 | [8] |
Experimental Protocols for Purity and Identity Assessment
Ensuring the purity and correct isomeric identity of a this compound batch is critical for its use as a negative control in experiments. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of small molecule batches by separating the main compound from any impurities.[9][10]
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for small molecules like JIB-04.[11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is a common starting point for method development. The gradient can be optimized to achieve the best separation of JIB-04 from its impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at the absorbance maxima of JIB-04 (approximately 240 and 334 nm) should be used.[7]
-
Sample Preparation: Dissolve a known concentration of the this compound batch in a suitable solvent (e.g., DMSO, acetonitrile) and filter it before injection.[12]
-
Analysis: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry to confirm the identity of a compound by determining its molecular weight.[10]
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
LC Conditions: Similar to the HPLC method described above.
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for nitrogen-containing compounds like JIB-04.
-
Mass Range: Scan a mass range that includes the expected molecular weight of JIB-04 (308.76 g/mol ).[7]
-
-
Analysis: The identity is confirmed by observing a peak in the mass spectrum corresponding to the protonated molecule [M+H]+ of JIB-04 at m/z 309.8.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of small molecules, including the confirmation of the correct geometric isomer.[13][14][15]
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).[15]
-
Experiments:
-
¹H NMR: Provides information about the chemical environment and connectivity of protons in the molecule. The chemical shifts and coupling constants of the protons will be characteristic of the (Z)-isomer.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, providing definitive structural confirmation.[16]
-
-
Analysis: The obtained spectra should be compared with a reference spectrum of a known this compound standard or with predicted spectra to confirm the correct isomeric structure and the absence of significant impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation
FTIR spectroscopy provides a molecular "fingerprint" by measuring the vibrational frequencies of chemical bonds within a molecule. It is a rapid and non-destructive method for confirming the identity of a compound.[17][18][19]
Methodology:
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: A small amount of the solid this compound powder is placed directly on the ATR crystal.[20]
-
Analysis: The resulting infrared spectrum, which shows absorption bands characteristic of the functional groups present in JIB-04 (e.g., C=N, C-Cl, aromatic rings), is compared to a reference spectrum of a known this compound standard. A high degree of similarity confirms the identity of the batch.
Signaling Pathways and Experimental Workflows
(E)-JIB-04 Signaling Pathways
The active (E)-isomer of JIB-04 exerts its biological effects by inhibiting Jumonji histone demethylases, which in turn affects multiple downstream signaling pathways implicated in cancer cell proliferation and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Jumonji histone demethylases are therapeutic targets in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule HPLC [sigmaaldrich.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. torontech.com [torontech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. Analytical Test Library | Identification by FTIR - Report [cambiumanalytica.com]
- 18. promptpraxislabs.com [promptpraxislabs.com]
- 19. eag.com [eag.com]
- 20. m.youtube.com [m.youtube.com]
(Z)-JIB-04: Inactive Isomer Shows No Effect on H3K9me3 Levels in Epigenetic Studies
A comprehensive analysis of the geometric isomer (Z)-JIB-04 reveals a lack of impact on the repressive histone mark H3K9me3. This finding, supported by comparative data with its active counterpart, (E)-JIB-04, and other histone demethylase inhibitors, positions this compound as a crucial negative control for epigenetic research targeting Jumonji C (JmjC) domain-containing histone demethylases.
For researchers in drug discovery and development, the specificity of a chemical probe is paramount. This compound, the inactive geometric isomer of the pan-JmjC histone demethylase inhibitor JIB-04, serves as an ideal negative control, demonstrating no significant alteration of H3K9me3 levels in various experimental settings. In contrast, its active (E)-isomer and other histone demethylase inhibitors show varied effects on this key epigenetic modification, highlighting the nuanced and context-dependent nature of these regulatory enzymes.
Comparative Analysis of Histone Demethylase Inhibitors on H3K9me3 Levels
The following table summarizes the observed effects of this compound and other relevant inhibitors on cellular H3K9me3 levels, as determined by Western blot analysis.
| Compound | Target(s) | Cell Line(s) | Observed Effect on Global H3K9me3 | Reference(s) |
| This compound | (Inactive Isomer) | H358 (NSCLC) | No effect | [1] |
| (E)-JIB-04 | Pan-JmjC Demethylases | H358 (NSCLC), A549 (NSCLC), HCC (Hepatocellular Carcinoma) | Inhibition of H3K9me3 demethylase activity, leading to increased H3K9me3 levels. | [1][2] |
| UNC0638 | G9a/GLP (H3K9 Methyltransferases) | Bovine Fibroblasts, PWS Fibroblasts | No change in global H3K9me3, but reduction at specific gene loci. | [3][4] |
| GSK-J4 | KDM6A/B (H3K27 Demethylases) | LNCaP (Prostate Cancer), PC-3 (Prostate Cancer) | No significant change or a surprising reduction in H3K9me3, depending on the cell line. | [5][6] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of experimental data. Below is a standard protocol for assessing changes in global H3K9me3 levels via Western blotting.
Protocol: Western Blot for Global H3K9me3 Levels
1. Cell Lysis and Histone Extraction: a. Treat cells with the desired concentration of this compound or other inhibitors for the specified duration. Include a vehicle-treated control (e.g., DMSO). b. Harvest cells and wash with ice-cold PBS. c. Perform histone extraction using an acid extraction method. Briefly, lyse cells in a hypotonic buffer, isolate nuclei, and extract histones with 0.2 N HCl or H2SO4 overnight at 4°C. d. Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water. e. Determine protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Electrotransfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load 10-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. c. Run the gel until adequate separation of low molecular weight proteins is achieved. d. Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against H3K9me3 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. c. As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody against total Histone H3 (e.g., 1:5000 dilution). d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature. f. Wash the membrane again three times with TBST.
4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software. Normalize the H3K9me3 signal to the total Histone H3 signal for each sample.
Visualizing the Experimental Workflow and Rationale
To further clarify the experimental logic, the following diagrams illustrate the workflow for assessing the effect of this compound on H3K9me3 levels and the rationale for its use as a negative control.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Epigenetic Inactivity of (Z)-JIB-04 Versus Vehicle Control
In the realm of epigenetic research, the small molecule JIB-04 has emerged as a potent, pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). This family of enzymes plays a critical role in regulating gene expression by removing methyl groups from histone lysine (B10760008) residues, and their dysregulation is implicated in numerous cancers. JIB-04 exists as two distinct geometric isomers: (E)-JIB-04, the active form that elicits anti-tumor effects, and (Z)-JIB-04, which is widely regarded as the inactive isomer.[1][2][3][4]
This guide provides a side-by-side comparison of this compound and its corresponding vehicle control, presenting experimental data that underscores the isomer's lack of biological activity. This comparison is crucial for researchers to validate the specific, on-target effects of the active (E)-isomer in their experiments, ensuring that observed phenotypes are not due to off-target or non-specific chemical effects. For the purpose of this guide, the active (E)-isomer will be referred to as JIB-04, while the inactive isomer will be specifically denoted as this compound. The most common vehicle for in vitro studies is Dimethyl sulfoxide (B87167) (DMSO).
Mechanism of Action: The Basis of Isomer Inactivity
The active isomer, JIB-04, functions as an inhibitor of 2-oxoglutarate (α-KG) dependent oxygenases, including the JmjC histone demethylases. It achieves this not by competing with the α-KG cofactor, but by chelating the active-site iron (Fe(II)) and disrupting oxygen binding, which is essential for the demethylation reaction.[2][5] This inhibition leads to a global increase in histone methylation, particularly on residues like H3K4, H3K9, and H3K27, thereby altering gene expression programs to suppress cancer cell growth, proliferation, and survival.[6][7]
Conversely, the (Z)-isomer of JIB-04 is considered epigenetically inactive.[1][4] Its three-dimensional conformation prevents it from effectively binding within the catalytic pocket of the JmjC enzymes. As a result, it fails to inhibit their demethylase activity. Experimental data consistently shows that treatment with this compound at concentrations where the (E)-isomer is highly active yields results that are indistinguishable from the vehicle control.[3]
Quantitative Performance Data
The following tables summarize the quantitative data from various experimental assays, directly comparing the effects of this compound to vehicle controls and, where relevant, to the active JIB-04.
Table 1: In Vitro Histone Demethylase (KDM) Inhibition
| Compound | Target Enzyme | IC50 (nM) |
| JIB-04 (E-isomer) | JARID1A | 230 |
| JMJD2E | 340 | |
| JMJD3 | 855 | |
| JMJD2A | 445 | |
| JMJD2B | 435 | |
| JMJD2C | 1100 | |
| JMJD2D | 290 | |
| This compound | All tested KDMs | Inactive |
| Vehicle (DMSO) | All tested KDMs | No Inhibition |
Data compiled from multiple sources demonstrating the pan-inhibitory profile of the active E-isomer and the inactivity of the Z-isomer.[6][8]
Table 2: Cellular Activity in Cancer Cell Lines
| Assay | Cell Line | Treatment (Concentration) | Result vs. Vehicle Control |
| Cell Viability (MTT Assay) | A673 Ewing Sarcoma | JIB-04 (0.1 - 10 µM) | Dose-dependent decrease (IC50 ~1.84 µM) |
| hMSC (Normal) | JIB-04 (up to 10 µM) | No significant inhibition | |
| H3K9me3 Demethylase Activity in Cell Lysates | H358 Lung Cancer | JIB-04 (0.1 - 2 µM) | Significant decrease in activity |
| H358 Lung Cancer | This compound (up to 2 µM) | No significant difference from vehicle | |
| Clonogenic Survival with Irradiation (2 Gy) | H1299 Lung Cancer | JIB-04 (16 nM) | ***p < 0.001 (decreased survival) |
| H1299 Lung Cancer | This compound (16 nM) | No significant difference from vehicle |
This table highlights the selective anti-proliferative and enzymatic inhibitory effects of the active JIB-04 in cancer cells, while this compound shows no activity beyond the vehicle control.[1][3][5]
Table 3: In Vivo Tumor Growth Inhibition (Xenograft Models)
| Mouse Model | Treatment Group | Endpoint | Result |
| H358 Lung Cancer Xenograft | Vehicle | Tumor Volume (at 5 weeks) | ~1200 mm³ |
| JIB-04 (E-isomer) | Tumor Volume (at 5 weeks) | ~400 mm³ | |
| A549 Lung Cancer Xenograft | Vehicle | Tumor Demethylase Activity | Baseline |
| JIB-04 (E-isomer) | Tumor Demethylase Activity | Significantly reduced vs. Vehicle |
In vivo studies demonstrate that systemically administered active JIB-04 significantly reduces tumor growth and target enzyme activity compared to the vehicle-treated group.[3]
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of active JIB-04 versus the inactive (Z)-isomer and vehicle.
Caption: General experimental workflow for a cell viability assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Protocol 1: Cell Viability (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 16-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and the active (E)-JIB-04 in culture medium from a concentrated DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be identical and typically ≤ 0.1%. Replace the medium in each well with 100 µL of medium containing the appropriate treatment or vehicle control.
-
Incubation: Return the plate to the incubator for a period of 48 to 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.[5][9]
Protocol 2: In Vivo Xenograft Tumor Study
This protocol evaluates the anti-tumor efficacy of a compound in a mouse model.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 2-5 x 10⁶ H358 cells) suspended in a solution like Matrigel into the flank of immunocompromised mice (e.g., nude or NOD-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²). Once tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=7-9 per group).
-
Compound Preparation and Administration:
-
Vehicle Control: Prepare a sterile vehicle solution. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][10]
-
JIB-04 Treatment: Dissolve JIB-04 in the vehicle to the desired concentration (e.g., 50 mg/kg).
-
Administration: Administer the prepared solutions to the respective groups daily or as determined by the study design, typically via oral gavage or intraperitoneal (i.p.) injection.[5]
-
-
Monitoring: Measure tumor volumes and mouse body weights twice weekly to assess efficacy and toxicity.
Conclusion
The experimental evidence robustly supports the designation of this compound as the inactive isomer of the pan-Jumonji histone demethylase inhibitor. In a wide range of in vitro and in vivo assays, this compound performs indistinguishably from the vehicle control, showing no significant effect on histone demethylase activity, cancer cell viability, or tumor growth. This makes it an essential negative control for researchers using the active (E)-JIB-04, allowing for the confident attribution of observed biological effects to the specific inhibition of JmjC histone demethylases.
References
- 1. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. JIB-04 | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
A Researcher's Guide to Alternative Negative Controls for JIB-04 Experiments
For researchers, scientists, and drug development professionals utilizing the pan-Jumonji C (JmjC) histone demethylase inhibitor JIB-04, the selection of an appropriate negative control is paramount for robust and reliable experimental outcomes. This guide provides a comprehensive comparison of alternative negative controls for JIB-04, focusing on the inactive Z-isomer and the commonly used vehicle control, DMSO. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design of rigorous experiments.
JIB-04 is a potent, cell-permeable inhibitor of JmjC domain-containing histone demethylases (JHDMs), playing a crucial role in epigenetic research.[1] It exists as two stereoisomers: the biologically active (E)-isomer and the inactive (Z)-isomer.[1][2] This inherent difference in activity makes the Z-isomer an ideal negative control, offering a structurally similar but functionally inert molecule to dissect the specific effects of JmjC inhibition.
Comparison of JIB-04 (E-isomer) and its Negative Controls
The following tables summarize the comparative efficacy of the active JIB-04 (E-isomer) and its inactive Z-isomer in various cellular and biochemical assays.
Table 1: Comparison of In Vitro Histone Demethylase Inhibition
| Compound | Target Enzyme | Assay Method | Result | Reference |
| JIB-04 (E-isomer) | JMJD2E | Formaldehyde (B43269) release | Strong inhibition | [1] |
| JIB-04 (Z-isomer) | JMJD2E | Formaldehyde release | No inhibition | [1] |
| JIB-04 (E-isomer) | JMJD2D | Western Blot | Inhibition of demethylase activity | [1] |
| JIB-04 (Z-isomer) | JMJD2D | Western Blot | No inhibition of demethylase activity | [1] |
| JIB-04 (E-isomer) | JMJD2A | NMR | Strong inhibition | [1] |
Table 2: Comparison of Cellular Activity in H358 NSCLC Cells
| Compound | Assay | Endpoint | Result | Reference |
| JIB-04 (E-isomer) | Cell Viability (4 days) | IC50 | ~100 nM | [1] |
| JIB-04 (Z-isomer) | Cell Viability (4 days) | IC50 | >10 µM (nearly 100-fold less potent) | [1] |
| JIB-04 (E-isomer) | H3K9me3 Demethylase Activity in Cell Lysates | Inhibition | Dose-dependent decrease | [1] |
| JIB-04 (Z-isomer) | H3K9me3 Demethylase Activity in Cell Lysates | Inhibition | No significant decrease | [1] |
| JIB-04 (E-isomer) | Apoptosis (48 hours) | PARP, Caspase 3/7 cleavage | Induction of apoptosis | [1] |
| JIB-04 (Z-isomer) | Apoptosis (48 hours) | PARP, Caspase 3/7 cleavage | No induction of apoptosis | [1] |
| JIB-04 (E-isomer) | Gene Expression (4 hours) | Microarray | >100 genes upregulated, ~20 genes downregulated | [1] |
| JIB-04 (Z-isomer) | Gene Expression (4 hours) | Microarray | No significant change in gene expression | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Caption: JIB-04 (E-isomer) inhibits JmjC histone demethylases, leading to altered gene expression and anti-cancer effects. The Z-isomer is inactive.
Caption: A typical experimental design comparing the effects of JIB-04 (E-isomer) with its negative controls, the Z-isomer and a vehicle control (DMSO).
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on established protocols.
Cell Viability Assay (MTS/CCK-8)
This protocol is adapted from methods used to assess the differential effects of JIB-04 isomers on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., H358, A549)
-
Complete growth medium
-
96-well cell culture plates
-
JIB-04 (E-isomer) and JIB-04 (Z-isomer) stock solutions (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
MTS or CCK-8 reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of JIB-04 (E-isomer) and JIB-04 (Z-isomer) in complete growth medium. A typical concentration range for the E-isomer is 0.01 to 10 µM, while the Z-isomer can be tested at higher concentrations (e.g., 1 to 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
In Vitro Histone Demethylase Assay (Formaldehyde Release)
This assay biochemically assesses the direct inhibitory effect of JIB-04 isomers on JmjC demethylase activity.
Materials:
-
Recombinant JmjC histone demethylase (e.g., JMJD2E)
-
Histone peptide substrate (e.g., H3K9me3)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM ascorbate)
-
Formaldehyde dehydrogenase and NAD+
-
JIB-04 (E-isomer) and JIB-04 (Z-isomer)
-
384-well plate
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer, histone peptide substrate, formaldehyde dehydrogenase, and NAD+.
-
Add JIB-04 (E-isomer), JIB-04 (Z-isomer), or vehicle control (DMSO) to the wells of a 384-well plate. A typical final concentration for testing is 10 µM for both isomers.
-
Add the recombinant JmjC enzyme to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence of NADH (excitation ~340 nm, emission ~460 nm) at multiple time points to determine the reaction rate.
-
Compare the reaction rates in the presence of the E-isomer and Z-isomer to the vehicle control to determine the extent of inhibition.
Western Blot for Histone Methylation and Apoptosis
This protocol allows for the analysis of changes in histone methylation marks and apoptosis induction in cells treated with JIB-04 isomers.
Materials:
-
Cells treated with JIB-04 (E-isomer), JIB-04 (Z-isomer), or DMSO as described in the cell viability assay protocol.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-H3K9me3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control like β-actin.
By employing the inactive Z-isomer of JIB-04 as a negative control alongside a vehicle control, researchers can confidently attribute the observed biological effects to the specific inhibition of JmjC histone demethylases by the active E-isomer, thereby enhancing the rigor and reproducibility of their findings.
References
A Comparative Guide to the Inactivity of (Z)-JIB-04 Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the (Z)-isomer of JIB-04, a small molecule inhibitor of Jumonji C (JmjC) domain-containing histone demethylases, with its active (E)-isomer. The data presented herein cross-validates the established inactivity of (Z)-JIB-04 in various cancer cell lines, offering a valuable resource for researchers utilizing this compound as a negative control in their experiments.
Executive Summary
This compound is the geometrically inactive isomer of the pan-selective Jumonji histone demethylase inhibitor, JIB-04. While the (E)-isomer of JIB-04 demonstrates potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, the (Z)-isomer consistently fails to elicit significant biological responses. This differential activity underscores the specific molecular interactions required for the inhibition of Jumonji demethylases and establishes this compound as a reliable negative control for studies investigating the therapeutic potential of its active counterpart. This guide summarizes the comparative experimental data, details the methodologies used for assessment, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation: this compound vs. (E)-JIB-04 Activity
The following tables summarize the differential effects of the (Z) and (E) isomers of JIB-04 on cell viability and other biological endpoints in various cancer cell lines.
Table 1: Comparative Cell Viability (IC50 Values)
| Cell Line | Cancer Type | (E)-JIB-04 IC50 | This compound Activity | Reference |
| H358 | Non-Small Cell Lung Cancer | ~100 nM | Inactive (nearly 100-fold less potent than E-isomer) | [1] |
| A549 | Non-Small Cell Lung Cancer | ~250 nM | Not specified, used as inactive control | [1] |
| TC32 | Ewing Sarcoma | 0.13 µM | Not specified, (E)-isomer used for activity studies | [2] |
| A4573 | Ewing Sarcoma | 1.84 µM | Not specified, (E)-isomer used for activity studies | [2] |
| LDR Carcinoma Cells | Carcinoma | Potent Inhibition | Inactive | [3] |
| HCC4017 | Non-Small Cell Lung Cancer | ~10 nM | Inactive | [1] |
Table 2: Summary of Comparative Biological Effects
| Experiment | Cell Line(s) | (E)-JIB-04 Effect | This compound Effect | Reference |
| Gene Expression (Growth Control Genes) | H358 | Significant up- and down-regulation | No significant change | [1][4] |
| Apoptosis Induction | LDR Carcinoma Cells | Induces apoptosis (cleaved caspase 3, 7, and PARP) | No induction of apoptosis | [3] |
| Radiosensitization | H1299, A549 | Robustly increased radiosensitivity | No radiosensitizing effect | [5] |
| GFP Induction in LDR cells | LDR | Induces GFP expression | No induction | [1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[6]
-
Treatment: Treat the cells with various concentrations of (E)-JIB-04, this compound, or vehicle control (DMSO) for 48-72 hours.[2][6]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]
-
Incubation: Incubate the plates for 1.5 hours at 37°C.[6]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6]
b) Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well in a 6-well plate) and allow them to attach overnight.[2]
-
Treatment: Treat the cells with the desired concentrations of JIB-04 isomers or vehicle control.
-
Colony Formation: Incubate the plates for 7-14 days in a 37°C, 5% CO2 incubator until visible colonies are formed.[7]
-
Fixation and Staining:
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically >50 cells).
Western Blotting for Histone Modifications
This technique is used to detect changes in global histone methylation levels.
-
Histone Extraction: Isolate histone proteins from treated and untreated cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE: Separate 15-20 µg of histone proteins on a 15% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for histone modifications (e.g., H3K4me3, H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway Diagram
The active (E)-isomer of JIB-04 has been shown to impact the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[9][10][11] The following diagram illustrates a simplified representation of this pathway.
Caption: The PI3K/AKT signaling pathway and the putative inhibitory effect of (E)-JIB-04.
Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing the activity of this compound and (E)-JIB-04 in cell-based assays.
Caption: General workflow for comparing this compound and (E)-JIB-04 activity.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Clonogenic Assay [bio-protocol.org]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Tale of Two Controls: A Comparative Guide to (Z)-JIB-04 and Scrambled Peptides in Cellular Research
In the realm of cellular and molecular biology, the use of precise and appropriate controls is paramount to the generation of robust and reproducible data. This guide provides a comprehensive comparison of two distinct types of negative controls: the small molecule (Z)-JIB-04 and the scrambled peptide. While both serve to validate the specificity of their active counterparts, they are applied in fundamentally different experimental contexts. Here, we will explore the roles of this compound in the context of its active E-isomer, a pan-selective inhibitor of Jumonji histone demethylases, and a scrambled peptide in the context of a sequence-specific peptide inhibitor targeting the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology.
Section 1: The Isomeric Control - (E)-JIB-04 vs. This compound
(E)-JIB-04 is a potent, cell-permeable small molecule that inhibits the activity of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[1] Its Z-isomer, this compound, is a structurally related yet biologically inactive compound, making it an ideal negative control for experiments investigating the effects of (E)-JIB-04.[2][3] The use of this compound allows researchers to distinguish the specific effects of Jumonji demethylase inhibition from any off-target or non-specific effects of the chemical scaffold.
Comparative Data: Inhibition of Jumonji Demethylase Activity and Cancer Cell Viability
The following tables summarize the differential effects of (E)-JIB-04 and its inactive isomer this compound on enzyme activity and cancer cell proliferation.
| Compound | Target Enzyme | IC50 (nM) |
| (E)-JIB-04 | JARID1A | 230 |
| JMJD2E | 340 | |
| JMJD2A | 445 | |
| JMJD2B | 435 | |
| JMJD2D | 290 | |
| JMJD2C | 1100 | |
| JMJD3 | 855 | |
| This compound | All tested Jumonji Demethylases | Inactive |
Table 1: In vitro inhibitory activity of (E)-JIB-04 and this compound against a panel of Jumonji histone demethylases. Data compiled from multiple sources.[4][5]
| Cell Line | Treatment | IC50 (µM) |
| H358 (Lung Cancer) | (E)-JIB-04 | ~0.1 |
| This compound | >10 | |
| A549 (Lung Cancer) | (E)-JIB-04 | ~0.25 |
| This compound | >10 |
Table 2: Comparative effect of (E)-JIB-04 and this compound on the viability of human lung cancer cell lines. Data is representative of typical findings.[1]
Experimental Protocols
In Vitro Histone Demethylase (KDM) Activity Assay:
A common method to assess KDM activity is a formaldehyde (B43269) release assay. In this assay, a recombinant KDM enzyme is incubated with a methylated histone peptide substrate (e.g., H3K4me3) and the necessary co-factors (Fe(II) and α-ketoglutarate). The enzymatic reaction releases formaldehyde, which can be quantified using a fluorescent or colorimetric reagent.
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 100 µM FeSO4, 1 mM α-ketoglutarate, and 2 mM ascorbate.
-
Add the recombinant KDM enzyme (e.g., JARID1A) to the reaction buffer.
-
Add the test compound ((E)-JIB-04, this compound, or vehicle control) at various concentrations.
-
Initiate the reaction by adding the tritiated-methylated histone H3 peptide substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction and measure the released formaldehyde via scintillation counting.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell Viability (MTS) Assay:
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.
-
Seed cancer cells (e.g., H358) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of (E)-JIB-04, this compound, or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Signaling Pathway and Experimental Workflow
References
- 1. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating Isomer-Specific Off-Target Effects of JIB-04: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-KDM inhibitor JIB-04 and its isomers, with a focus on evaluating potential isomer-specific off-target effects. JIB-04 is a widely used chemical probe for studying the role of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). It exists as two stereoisomers, the E- and Z-isomers, which exhibit significantly different biological activities. Understanding the on-target and off-target profiles of these isomers is crucial for the accurate interpretation of experimental results and for the development of more selective KDM inhibitors.
Isomer-Specific On-Target Activity
JIB-04's inhibitory activity against KDMs is primarily attributed to its E-isomer. The Z-isomer is largely considered inactive against this enzyme family and is often recommended as a negative control in experiments.[1][2][3] This difference in potency is not just a matter of degree; the Z-isomer is reported to be nearly 100-fold less potent in inhibiting cancer cell viability compared to the E-isomer.[4]
The pan-KDM inhibitory profile of the active E-isomer of JIB-04 has been characterized against various KDM subfamilies. While it inhibits multiple KDMs, it displays some degree of selectivity. For instance, it is generally more potent against KDM4 and KDM5 subfamilies compared to the KDM6 subfamily.[5][6]
Comparative Analysis of Off-Target Effects
While the on-target activity of JIB-04 isomers is well-documented, a comprehensive, direct comparison of their off-target effects is less established in publicly available literature. The term "inactive" for the Z-isomer primarily refers to its lack of significant activity against KDMs. However, this does not preclude the possibility of it interacting with other cellular targets.
A study investigating the broader selectivity of JIB-04 demonstrated that the E-isomer does not significantly inhibit other α-ketoglutarate dependent hydroxylases or other histone modifying enzymes.[3] Furthermore, a proteomic study of the active E-isomer provided insights into its effects on cellular pathways beyond direct KDM inhibition, revealing alterations in DNA damage response, cell cycle, and apoptosis.[7]
To provide a clearer picture of potential off-target liabilities, a comparative analysis with other KDM inhibitors is essential.
Comparison with Alternative KDM Inhibitors
Several other small molecules are utilized to inhibit KDMs, each with its own selectivity profile. Here, we compare JIB-04 with two other notable KDM inhibitors, GSK-J4 and QC6352.
-
GSK-J4: Initially identified as a selective inhibitor of the KDM6 subfamily (H3K27 demethylases), further studies have shown that GSK-J4 can also inhibit other KDM subfamilies.[2][8] This broader activity profile is important to consider when interpreting results from studies using GSK-J4 as a specific KDM6 inhibitor.
-
QC6352: This inhibitor is reported to be a potent and selective inhibitor of the KDM4 subfamily.[4][6] Its higher selectivity for a specific KDM subfamily makes it a valuable tool for dissecting the specific functions of KDM4 enzymes.
The choice of inhibitor should be guided by the specific research question. For broad inhibition of Jumonji demethylases, the E-isomer of JIB-04 is a suitable tool. For more targeted inquiries into the roles of KDM4 or KDM6, QC6352 and GSK-J4, respectively, may be more appropriate, keeping in mind the known cross-reactivities of GSK-J4.
Data Summary
The following tables summarize the available quantitative data for the on-target activity of JIB-04 isomers and a comparison with alternative inhibitors.
Table 1: On-Target Activity of JIB-04 Isomers against KDM Subfamilies
| Isomer | Target KDM Subfamily | IC50 (nM) | Reference |
| JIB-04 (E-isomer) | JARID1A (KDM5A) | 230 | [9] |
| JMJD2E (KDM4E) | 340 | [9] | |
| JMJD3 (KDM6B) | 855 | [9] | |
| JMJD2A (KDM4A) | 445 | [9] | |
| JMJD2B (KDM4B) | 435 | [9] | |
| JMJD2C (KDM4C) | 1100 | [9] | |
| JMJD2D (KDM4D) | 290 | [9] | |
| JIB-04 (Z-isomer) | Jumonji Demethylases | Inactive | [1][3][4] |
Table 2: Comparative On-Target Activity of KDM Inhibitors
| Inhibitor | Primary Target(s) | Reported IC50 Range | Key Characteristics |
| JIB-04 (E-isomer) | Pan-Jumonji (KDM4, KDM5, KDM6) | 230 - 1100 nM | Broad-spectrum JmjC inhibitor.[9] |
| GSK-J4 | KDM6A/B | ~10 µM (biochemical) | Also inhibits other KDM subfamilies.[8] |
| QC6352 | KDM4 subfamily | Potent and selective | High selectivity for KDM4 enzymes.[4][6] |
Experimental Protocols
In Vitro KDM Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against KDM enzymes.
-
Reagents: Recombinant KDM enzyme, corresponding methylated histone peptide substrate, α-ketoglutarate, Fe(II), ascorbate, assay buffer (e.g., HEPES or Tris-based).
-
Procedure:
-
Prepare a reaction mixture containing the KDM enzyme, peptide substrate, and co-factors in the assay buffer.
-
Add serial dilutions of the test compound (e.g., JIB-04 isomers) or vehicle control.
-
Initiate the demethylation reaction by adding the enzyme or substrate.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the demethylated product. Common detection methods include:
-
AlphaLISA/HTRF: Using specific antibodies to detect the product or remaining substrate.
-
Mass Spectrometry: Directly measuring the conversion of substrate to product.
-
Coupled Enzyme Assays: Measuring the production of a byproduct like formaldehyde.
-
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that a compound binds to its intended target in a cellular context.
-
Cell Culture and Treatment: Culture cells of interest and treat with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Visualizations
Caption: Isomer-dependent activity of JIB-04.
Caption: Target selectivity of KDM inhibitors.
Conclusion
The E-isomer of JIB-04 is a potent pan-inhibitor of Jumonji histone demethylases, while the Z-isomer is largely inactive against this target class and serves as a valuable negative control. While the on-target profiles are relatively well-characterized, a comprehensive understanding of the isomer-specific off-target effects requires further investigation through broad biochemical and cellular screening assays. When selecting a KDM inhibitor, researchers should carefully consider the desired selectivity profile. For studies requiring broad inhibition of JmjC KDMs, the E-isomer of JIB-04 is a useful tool. For more targeted investigations, more selective inhibitors such as QC6352 for the KDM4 subfamily may be more appropriate. The use of the inactive Z-isomer of JIB-04 as a negative control is strongly recommended to distinguish on-target from potential off-target effects.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Integrative Proteomics and Histone PTMomics Study on Anti-TNBC Effect of JIB-04 - Journal of the American Society for Mass Spectrometry - Figshare [figshare.com]
- 8. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safe Disposal of (Z)-JIB-04: A Guide for Laboratory Professionals
(Z)-JIB-04, a pan-selective Jumonji histone demethylase inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for this compound, in line with established safety protocols.
For the proper disposal of this compound, it is crucial to adhere to federal, state, and local environmental regulations. Unused or waste material should be disposed of by a licensed professional waste disposal service. It is imperative that this material is not discharged into the environment, including sewers or waterways.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk. This includes:
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166, or a face shield.
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.
Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
Key Disposal Don'ts:
-
Do not dispose of this compound down the drain or into any sewer system.
-
Do not allow the chemical to enter the environment.
-
Do not dispose of the material with regular laboratory trash.
This compound Properties and Handling
To facilitate safe handling and disposal, key properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₁₇H₁₃ClN₄ |
| Molecular Weight | 308.77 g/mol |
| Appearance | Solid powder |
| Storage | Store at +4°C |
Biological Impact and Signaling Pathway
This compound is a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine (B10760008) residues. By inhibiting these enzymes, this compound can induce changes in gene expression, leading to cell cycle arrest and apoptosis in cancer cells. The simplified signaling pathway below illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
The inhibitory activity of JIB-04 on Jumonji histone demethylases can be assessed using various in vitro and in vivo experimental protocols. A common in vitro method involves incubating the recombinant enzyme with a methylated histone substrate in the presence of this compound, followed by detection of the demethylated product.
In Vitro Demethylase Assay:
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant JmjC histone demethylase, a specific methylated histone H3 peptide substrate, and varying concentrations of this compound in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow the demethylation reaction to proceed.
-
Detection: The extent of demethylation can be quantified using various methods, such as:
-
AlphaLISA: A bead-based immunoassay that detects the demethylated product.
-
Mass Spectrometry: To directly measure the mass change of the peptide substrate upon demethylation.
-
Antibody-based methods (e.g., ELISA, Western Blot): Using antibodies specific to the methylated or demethylated histone mark.
-
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
This procedural guidance is intended to supplement, not replace, institutional safety protocols and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Personal protective equipment for handling (Z)-JIB-04
(Z)-JIB-04 , a pan-selective Jumonji histone demethylase inhibitor, is a valuable tool in cancer and epigenetic research.[1][2] As with any potent chemical compound, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
I. Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Gloves: Chemical-resistant nitrile gloves (double-gloving recommended). - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A properly fitted N95 or higher-rated respirator is essential to prevent inhalation of the fine powder. Work should be conducted in a certified chemical fume hood or a ventilated balance enclosure. - Lab Coat: A buttoned, full-length laboratory coat. |
| Preparing Stock Solutions | - Gloves: Chemical-resistant nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: A buttoned, full-length laboratory coat. Work should be performed in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Chemical-resistant nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: A buttoned, full-length laboratory coat. All manipulations should be carried out in a certified biological safety cabinet. |
| Animal Handling and Dosing | - Gloves: Chemical-resistant nitrile gloves. - Eye Protection: Safety glasses or face shield. - Lab Coat: A dedicated, buttoned, full-length laboratory coat. - Respiratory Protection: May be required depending on the route of administration and potential for aerosol generation. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
A. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (gloves and lab coat) before opening the package in a well-ventilated area, preferably a chemical fume hood.
-
Verify the contents against the shipping documents.
-
The compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C for up to one year.[3]
B. Preparation of Stock Solutions:
This compound is soluble in DMSO.[4]
-
Perform all calculations for the desired stock concentration before entering the chemical handling area.
-
Don all required PPE as outlined in the table above.
-
Conduct the entire procedure within a certified chemical fume hood.
-
Carefully weigh the required amount of this compound powder using a tared, sealed container to minimize static and aerosolization.
-
Add the appropriate volume of DMSO to the powder.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution as recommended, typically at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including weigh boats, pipette tips, gloves, and contaminated lab paper, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a designated hazardous chemical waste container. Do not pour this waste down the drain.
-
Decontamination: All non-disposable equipment, such as spatulas and glassware, should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) in a chemical fume hood. The rinsate should be collected as hazardous liquid waste. The decontaminated equipment should then be washed thoroughly with soap and water.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | 1. Immediately remove any contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes.[5] 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Minor Spill | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical spill pillows or vermiculite).[6] 3. Gently sweep the absorbed material into a designated hazardous waste container. 4. Decontaminate the spill area with a suitable solvent, followed by soap and water. 5. Report the incident to your supervisor and EHS department. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert others and prevent entry into the contaminated area. 3. Contact your institution's EHS or emergency response team immediately.[6] |
V. Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
